Methyl elaidate
Description
Methyl elaidate has been reported in Ganoderma carnosum and Abies spectabilis with data available.
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
| Record name | 9-Octadecenoic acid, methyl ester | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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CAS No. |
1937-62-8, 67762-38-3, 2462-84-2 | |
| Record name | Methyl elaidate | |
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| Record name | Methyl elaidate | |
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| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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| Record name | 9-Octadecenoic acid, methyl ester | |
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| Record name | 9-Octadecenoic acid, methyl ester | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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| Record name | Methyl elaidate | |
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| Record name | Methyl 9-octadecenoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ELAIDATE | |
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Foundational & Exploratory
physicochemical properties of methyl elaidate
An In-depth Technical Guide to the Physicochemical Properties of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the methyl ester of elaidic acid, which is the primary trans isomer of oleic acid. As a monounsaturated C18:1 fatty acid methyl ester (FAME), it serves as an important standard in analytical chemistry, particularly in the gas chromatographic analysis of fats and oils for nutritional labeling and quality control. Its distinct physicochemical properties, influenced by the trans configuration of its double bond, differentiate it from its cis isomer, methyl oleate. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of a key analytical workflow.
Core Physicochemical Properties of this compound
The properties of this compound are well-documented, though some values, such as melting and flash points, show variation across different sources. These discrepancies can arise from different measurement conditions, sample purity, or estimation methods.
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-octadec-9-enoate | [1] |
| Synonyms | Elaidic acid methyl ester, Methyl trans-9-octadecenoate | [1][2][3] |
| CAS Number | 1937-62-8 | [1] |
| Molecular Formula | C₁₉H₃₆O₂ | |
| Molecular Weight | 296.49 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 9 to 10.75 °C -19.9 °C (estimated) | |
| Boiling Point | 351.45 °C at 760 mmHg (estimated) 220 °C at 24 mmHg 186 °C at 9 mmHg 164-165 °C at 0.5 Torr | |
| Density | 0.871 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.450 - 1.452 | |
| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, methanol, ethanol, and ether. | |
| Flash Point | 92.4 °C (198 °F) (estimated) -3 °C Not Applicable | |
| logP (Octanol/Water) | 7.45 - 8.16 (estimated) |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the application of this compound in research and industry. Below are detailed methodologies for key experiments.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes a common base-catalyzed transesterification method to prepare FAMEs from a lipid source (e.g., vegetable oil or animal fat).
Materials:
-
Lipid sample (oil or fat)
-
Hexane or Heptane
-
2 M Potassium Hydroxide (KOH) in Methanol
-
Anhydrous Sodium Sulfate
-
Screw-cap glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of the lipid sample into a screw-cap glass tube.
-
Add 10 mL of hexane to dissolve the sample.
-
Add 100 µL of 2 M methanolic KOH to the tube.
-
Cap the tube tightly and vortex vigorously for 30-60 seconds at room temperature.
-
Allow the layers to separate. A centrifuge can be used to facilitate separation (e.g., 5 minutes at 2000 rpm).
-
The upper layer contains the FAMEs in hexane. Carefully transfer this supernatant to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for injection into the gas chromatograph.
Gas Chromatography (GC) Analysis of FAMEs
This protocol outlines a standard method for the analysis of FAMEs, using this compound as a component in a standard mix for identification and quantification.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary Column: A polar column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., Rt-2560) or a polyethylene glycol phase (e.g., FAMEWAX), is typically used for resolving cis/trans isomers.
-
Carrier Gas: Helium or Hydrogen.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 3 °C/minute, and hold for 15 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
Procedure:
-
Inject a FAME standard mix (containing this compound and other relevant FAMEs) to determine the retention times for each component.
-
Inject the prepared sample from Protocol 1.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each fatty acid by integrating the peak areas. The concentration can be determined by comparing the peak area to that of an internal or external standard.
Determination of Melting Point (Capillary Method)
This method is adapted from standard procedures like ASTM D5440 for determining the melting point of fats.
Materials:
-
This compound sample
-
Capillary tubes (1 mm inner diameter)
-
Calibrated thermometer
-
Liquid bath (e.g., water or oil) with a stirrer and controlled heat source
-
Refrigerator
Procedure:
-
Ensure the this compound sample is completely liquid. If necessary, warm it gently.
-
Dip a clean capillary tube into the liquid sample, allowing the liquid to rise to a height of approximately 10 mm.
-
Fuse the end of the tube where the sample is located in a small flame, being careful not to burn the sample.
-
Place the prepared capillary tube in a refrigerator at 4-10 °C and leave it overnight (at least 16 hours) to ensure complete crystallization.
-
Attach the capillary tube to a thermometer so that the sample is level with the thermometer bulb.
-
Suspend the thermometer and tube in a liquid bath. The initial temperature of the bath should be 8-10 °C below the expected melting point.
-
Stir the bath continuously and heat at a slow, constant rate (e.g., 0.5 °C per minute).
-
The melting point is the temperature at which the sample becomes completely clear and liquid.
Qualitative Solubility Test
This protocol provides a simple method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Solvents: Water (polar, inorganic), Ethanol (polar, organic), Chloroform (non-polar, organic)
-
Pipettes
Procedure:
-
Label three clean, dry test tubes: "Water," "Ethanol," and "Chloroform."
-
Add 2 mL of the respective solvent to each test tube.
-
Add 0.2 mL (approx. 4-5 drops) of this compound to each tube.
-
Shake each tube vigorously for 20-30 seconds.
-
Allow the tubes to stand for 1-2 minutes and observe.
-
Interpretation:
-
Miscible/Soluble: A single, clear liquid phase is observed (e.g., in Chloroform).
-
Immiscible/Insoluble: Two distinct layers are visible, or the solution is cloudy/emulsified (e.g., in Water).
-
Partially Soluble: The solution may appear slightly cloudy or have undissolved droplets (e.g., may occur with Ethanol).
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of preparing and analyzing a lipid sample to determine its fatty acid profile using this compound as a reference standard.
Caption: Workflow for FAME analysis from lipid sample to data interpretation.
References
The Natural Occurrence of Elaidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (trans-9-octadecenoic acid) is the most common trans fatty acid found in industrially produced partially hydrogenated vegetable oils. Its consumption has been linked to adverse cardiovascular effects. However, elaidic acid also occurs naturally, albeit typically at lower concentrations, in the fat of ruminant animals. This technical guide provides an in-depth overview of the natural sources of elaidic acid, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its origins.
Natural Sources of Elaidic Acid
The primary natural sources of elaidic acid are the meat and dairy products derived from ruminant animals such as cows, sheep, and goats. In these animals, elaidic acid is an intermediate product of the biohydrogenation of dietary unsaturated fatty acids by rumen microorganisms.[1]
Quantitative Data Summary
The following table summarizes the concentration of elaidic acid in various natural sources. It is important to note that these values can vary significantly based on factors such as the animal's diet, breed, and the specific product's processing.
| Food Product | Mean Concentration (% of total fatty acids) | Concentration Range (% of total fatty acids) | Analytical Method | Reference |
| Dairy Products | ||||
| Cow's Milk | ~0.1 | - | Not Specified | [2] |
| Goat's Milk | ~0.1 | - | Not Specified | [2] |
| Butter | 1.04 | - | GCxGC-TOFMS | [3] |
| Cheese (General) | 0.34 - 0.35 | - | GCxGC-TOFMS | [3] |
| Dalia-type Cheese (44% fat) | 16.16 (of total C18:1) | - | GC | |
| Ruminant Meats | ||||
| Ground Beef | 0.23 - 0.24 | - | GCxGC-TOFMS |
Experimental Protocols for Elaidic Acid Quantification
The accurate quantification of elaidic acid in biological matrices is crucial for research and regulatory purposes. Gas chromatography (GC) is the most widely used technique for this analysis.
Principle
The methodology involves the extraction of lipids from the food matrix, followed by the conversion of fatty acids into their volatile methyl esters (FAMEs). These FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Detailed Methodology: Gas Chromatography-Flame Ionization Detection (GC-FID)
1. Lipid Extraction:
-
Sample Homogenization: A representative sample of the food product is homogenized to ensure uniformity.
-
Solvent Extraction: Lipids are extracted from the homogenized sample using a solvent mixture, typically chloroform and methanol, as described in established methods like the Folch or Bligh & Dyer procedures. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
2. Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponification: The extracted lipids are saponified by heating with a solution of sodium hydroxide in methanol. This process liberates the fatty acids from the glycerol backbone of triglycerides.
-
Methylation: The free fatty acids are then methylated to form FAMEs. A common reagent for this is boron trifluoride (BF3) in methanol or an acidic methanol solution (e.g., 6% H2SO4 in methanol). The mixture is heated to ensure complete reaction.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent such as hexane or petroleum ether. The organic layer is washed with water to remove any residual catalyst and dried over anhydrous sodium sulfate.
3. Gas Chromatographic Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used. Highly polar capillary columns (e.g., those with cyanosilicone stationary phases) are recommended for the separation of cis and trans isomers of fatty acids.
-
Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 220-250°C) to ensure rapid volatilization.
-
Separation: The FAMEs are separated on the capillary column based on their boiling points and polarity. A temperature program is typically employed, where the column temperature is gradually increased to achieve optimal separation of all fatty acid methyl esters.
-
Detection: As the separated FAMEs elute from the column, they are detected by the FID. The detector response is proportional to the amount of each FAME.
-
Quantification: The identification of the elaidic acid methyl ester peak is based on its retention time compared to a certified reference standard. Quantification is performed by comparing the peak area of the elaidic acid methyl ester in the sample to the peak area of a known concentration of an internal standard (e.g., C17:0 or C19:0 fatty acid methyl ester) that was added to the sample before the extraction process.
Visualization of Natural Elaidic Acid Sources
The following diagram illustrates the primary natural sources of elaidic acid.
Caption: Primary ruminant sources and derived food products containing natural elaidic acid.
References
An In-depth Technical Guide on the Biosynthesis of Trans Fatty Acids in Ruminants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trans fatty acids (TFAs) in ruminant-derived products, such as milk and meat, are primarily formed through the microbial biohydrogenation of dietary polyunsaturated fatty acids (PUFAs) in the rumen. This intricate process, carried out by a consortium of rumen microorganisms, involves a series of isomerization and reduction reactions, leading to the formation of a complex array of TFA isomers, with vaccenic acid (VA; trans-11 C18:1) and conjugated linoleic acid (CLA) isomers being the most prominent. Understanding the nuances of these biosynthetic pathways is critical for developing strategies to modulate the fatty acid profile of ruminant products for enhanced human health and for informing drug development programs targeting lipid metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathways, the key enzymes and microorganisms involved, detailed experimental protocols for their study, and a quantitative summary of the factors influencing TFA production.
Core Biosynthetic Pathways of Ruminant Trans Fatty Acids
The biosynthesis of trans fatty acids in ruminants is a direct consequence of the biohydrogenation of dietary unsaturated fatty acids, principally linoleic acid (LA; cis-9, cis-12 C18:2) and α-linolenic acid (ALA; cis-9, cis-12, cis-15 C18:3), by rumen microbiota. This process is a detoxification mechanism for the microbes, as high concentrations of PUFAs can be toxic to them.[1] The biohydrogenation process is not a single reaction but a series of enzymatic steps leading to the formation of various intermediates, including numerous trans and conjugated fatty acid isomers, before the final conversion to stearic acid (SA; C18:0).
Biohydrogenation of Linoleic Acid (C18:2)
The biohydrogenation of linoleic acid is a three-step process primarily initiated by bacteria possessing linoleate isomerase activity.[2]
-
Isomerization: The initial and rate-limiting step involves the isomerization of the cis-12 double bond of linoleic acid to a trans-11 double bond, forming cis-9, trans-11 conjugated linoleic acid (c9, t11-CLA), also known as rumenic acid. This reaction is catalyzed by the enzyme linoleate isomerase .[1][2] An alternative pathway, though typically less prominent, involves the isomerization of the cis-9 double bond to a trans-10 double bond, yielding trans-10, cis-12 CLA (t10, c12-CLA).[3]
-
First Reduction: The conjugated dienes are then reduced to a monoenoic fatty acid. In the primary pathway, c9, t11-CLA is reduced to trans-11 C18:1 (vaccenic acid) by CLA reductase .
-
Second Reduction: The final step is the reduction of the trans-monoene to the fully saturated fatty acid, stearic acid (C18:0). This step is carried out by a different group of bacteria.
Biohydrogenation of α-Linolenic Acid (C18:3)
The biohydrogenation of α-linolenic acid is a more complex, four-step process:
-
Isomerization: Similar to linoleic acid, the initial step is an isomerization of one of the cis double bonds to a trans double bond, forming a conjugated linolenic acid (CLnA) isomer. The primary initial product is cis-9, trans-11, cis-15 C18:3.
-
First Reduction: This CLnA isomer is then reduced to a non-conjugated diene, typically trans-11, cis-15 C18:2.
-
Second Reduction: The diene is further reduced to a trans-monoene, with vaccenic acid (trans-11 C18:1) being a major product.
-
Final Reduction: Finally, vaccenic acid is reduced to stearic acid.
Key Rumen Microorganisms and Enzymes
A diverse community of rumen microorganisms participates in the biohydrogenation process. These are broadly categorized into two groups based on their metabolic capabilities:
-
Group A Bacteria: These bacteria are responsible for the initial isomerization and the first reduction of PUFAs, leading to the production of various trans-C18:1 isomers, primarily vaccenic acid. The most well-studied and prominent member of this group is Butyrivibrio fibrisolvens . Strains of this bacterium are known to possess high linoleate isomerase activity.
-
Group B Bacteria: This group of bacteria carries out the final reduction of trans-C18:1 isomers to stearic acid. These bacteria are generally more sensitive to the toxic effects of PUFAs.
While bacteria are the primary drivers of biohydrogenation, some rumen fungi, such as Orpinomyces, have also been shown to be capable of isomerizing linoleic acid to CLA.
The key enzymes involved in these pathways include:
-
Linoleate Isomerase (LA-I): Catalyzes the conversion of linoleic acid to conjugated linoleic acid. Different isomerases can produce different CLA isomers.
-
CLA Reductase (CLA-R): Reduces conjugated linoleic acid to vaccenic acid.
-
Vaccenic Acid Reductase: Although not explicitly named in all literature, this refers to the enzymatic activity responsible for the final reduction of vaccenic acid to stearic acid.
Quantitative Data on Trans Fatty Acid Composition
The composition and concentration of trans fatty acids in ruminant-derived products are highly variable and influenced by a multitude of factors, primarily the animal's diet.
Effect of Diet on Trans Fatty Acid Profile in Ruminant Milk
| Dietary Factor | Effect on Vaccenic Acid (t11-C18:1) | Effect on Rumenic Acid (c9, t11-CLA) | Other Notable TFA Changes | References |
| High Forage (e.g., Pasture) | Increased | Increased | Lower proportion of t10 isomers | |
| High Concentrate (e.g., Grains) | Decreased or shifted to t10 isomers | Decreased | Increased proportion of t10-C18:1 | |
| Linseed Oil Supplementation | Increased | Increased | Increased ALA and its biohydrogenation intermediates | |
| Sunflower Oil Supplementation | Increased | Increased | Increased linoleic acid and its biohydrogenation intermediates | |
| Fish Oil Supplementation | Increased | Increased | Increased long-chain n-3 PUFA and a wider range of TFA isomers |
Trans Fatty Acid Isomer Composition in Milk Fat of Different Ruminant Species
| Fatty Acid Isomer | Bovine Milk Fat (% of total TFA) | Ovine Milk Fat (% of total TFA) | Caprine Milk Fat (% of total TFA) | References |
| trans-11 C18:1 (Vaccenic Acid) | 50 - 80 | 55 - 75 | 60 - 80 | |
| cis-9, trans-11 CLA (Rumenic Acid) | 5 - 15 | 8 - 20 | 7 - 18 | |
| trans-10 C18:1 | 1 - 10 | 1 - 8 | 1 - 9 | |
| Other trans-C18:1 isomers | 10 - 25 | 10 - 20 | 10 - 20 |
Trans Fatty Acid Composition in Meat of Different Ruminant Species
| Ruminant Species | Total trans-C18:1 ( g/100g fatty acids) | Vaccenic Acid (% of total trans-C18:1) | Other Notable TFA | References |
| Beef | 2.1 ± 0.8 | ~60-70% | trans-C16:1 (0.24 ± 0.01 g/100g ) | |
| Veal | 4.0 ± 1.2 | ~60-70% | trans-C16:1 (0.14 ± 0.02 g/100g ) | |
| Lamb | 4.5 ± 0.6 | ~60-70% | trans-C16:1 (0.79 ± 0.02 g/100g ) |
Experimental Protocols
In Vitro Rumen Fermentation for Biohydrogenation Studies
This protocol provides a method for simulating rumen fermentation in a controlled laboratory setting to study the biohydrogenation of fatty acids.
Materials:
-
Rumen fluid from a cannulated ruminant.
-
Anaerobic buffer solution (e.g., McDougall's buffer).
-
Substrate (e.g., dried and ground forage, concentrate).
-
Fatty acid source (e.g., pure fatty acids, plant oils).
-
Incubation vessels (e.g., serum bottles or culture tubes).
-
Water bath shaker set at 39°C.
-
CO2 gas supply.
-
Reagents for stopping the reaction (e.g., mercuric chloride).
-
Equipment for fatty acid extraction and analysis (see Protocol 4.2).
Procedure:
-
Rumen Fluid Collection: Collect rumen fluid from a cannulated animal before the morning feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask, maintaining anaerobic conditions by flushing with CO2.
-
Inoculum Preparation: In a warm (39°C) environment, mix the strained rumen fluid with an anaerobic buffer in a 1:2 or 1:4 (v/v) ratio. Continuously flush the mixture with CO2 to maintain anaerobiosis.
-
Incubation Setup: To each incubation vessel, add a known amount of substrate and the fatty acid source to be tested.
-
Initiation of Fermentation: Dispense the prepared rumen fluid inoculum into each vessel under a stream of CO2. Seal the vessels immediately.
-
Incubation: Place the vessels in a shaking water bath at 39°C for the desired incubation period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Termination of Fermentation: At the end of each time point, stop the microbial activity by adding a terminating agent like mercuric chloride. Place the samples on ice.
-
Sample Processing: The contents of the vessels can then be processed for fatty acid analysis. This typically involves lyophilization followed by extraction and methylation.
Gas Chromatography (GC) Analysis of Trans Fatty Acid Isomers
This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs), including TFA isomers, by capillary gas chromatography. This is based on principles from AOAC Official Method 996.06.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness; e.g., SP-2560 or CP-Sil 88).
-
Carrier gas (Helium or Hydrogen).
-
Fatty acid methyl ester (FAME) standards, including a comprehensive mix of cis and trans isomers.
-
Internal standard (e.g., C13:0 or C19:0 FAME).
-
Solvents for sample preparation (e.g., hexane, toluene).
-
Methylation reagent (e.g., boron trifluoride in methanol, sodium methoxide).
Procedure:
-
Lipid Extraction: Extract total lipids from the sample (e.g., lyophilized rumen fluid, milk fat, or meat) using a suitable method (e.g., Folch or Bligh and Dyer).
-
Methylation: Convert the extracted fatty acids to their methyl esters (FAMEs). A common method is transesterification with sodium methoxide followed by methylation with BF3-methanol.
-
GC Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME sample in a suitable solvent into the GC.
-
Separation: The FAMEs are separated on the capillary column based on their chain length, degree of unsaturation, and the position and configuration of their double bonds. A precise temperature program for the oven is crucial for achieving good separation of isomers.
-
Detection: The separated FAMEs are detected by the FID.
-
-
Peak Identification and Quantification:
-
Identify the individual FAME peaks by comparing their retention times with those of known standards.
-
Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard. Results are typically expressed as a percentage of total fatty acids.
-
Visualizations of Biosynthetic Pathways and Experimental Workflows
Caption: Biohydrogenation pathway of linoleic acid in the rumen.
Caption: Primary biohydrogenation pathway of α-linolenic acid.
Caption: Experimental workflow for biohydrogenation studies.
Conclusion
The biosynthesis of trans fatty acids in ruminants is a complex and dynamic process governed by the intricate interplay between dietary components and the rumen microbial ecosystem. A thorough understanding of the underlying biochemical pathways, the microorganisms and enzymes involved, and the factors that modulate their activity is paramount for the development of nutritional strategies aimed at improving the fatty acid profile of ruminant-derived foods. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and scientists to further investigate these processes and for drug development professionals to explore potential targets for modulating lipid metabolism. Continued research in this area holds significant promise for enhancing the nutritional value of our food supply and for advancing our understanding of fatty acid metabolism in health and disease.
References
- 1. A new strain of Butyrivibrio fibrisolvens that has high ability to isomerize linoleic acid to conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of a novel strain of Butyrivibrio fibrisolvens that isomerizes linoleic acid to conjugated linoleic acid without hydrogenation, and its utilization as a probiotic for animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Synthesis of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of methyl elaidate, a fatty acid methyl ester with applications in various research and development sectors. This document details the core principles, experimental protocols, and key considerations for achieving efficient and selective synthesis of this trans-isomer fatty acid ester through lipase-catalyzed reactions.
Introduction
This compound, the methyl ester of elaidic acid, is a monounsaturated trans-fatty acid ester. Its synthesis is of interest for various biochemical applications and as a reference standard in analytical chemistry.[1][2][3][4] Enzymatic synthesis, primarily utilizing lipases, offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to unwanted byproducts.[5] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous or micro-aqueous environments, making them ideal for the synthesis of fatty acid esters.
This guide focuses on the practical aspects of this compound synthesis, including enzyme selection, reaction optimization, and detailed experimental procedures.
Enzyme Selection: The Critical Factor for trans-Isomer Selectivity
The primary challenge in the enzymatic synthesis of this compound lies in the geometric isomerism of the fatty acid substrate. Elaidic acid is the trans-isomer of oleic acid (cis-isomer). Many lipases exhibit a preference for the cis-isomer, which can lead to lower reaction rates and yields when using elaidic acid as a substrate.
A comparative study on the substrate selectivity of various commercially available lipases for the esterification of oleic acid versus elaidic acid revealed significant differences:
-
Lipases with Low or No Selectivity: A significant number of lipases, including those from Pseudomonas sp., porcine pancreas, and Carica papaya, do not show a strong preference between the cis and trans isomers.
-
Lipases with cis-Isomer Preference: Lipases sourced from Candida cylindracea and Mucor miehei demonstrated a notable preference for oleic acid, catalyzing its esterification at a rate 3-4 times faster than that of elaidic acid.
-
Lipases with trans-Isomer Preference: Crucially for the synthesis of this compound, lipases from Candida antarctica were found to favor elaidic acid as the substrate. While Candida antarctica lipase B (CALB) showed a slight preference for the trans-isomer, Candida antarctica lipase A (CALA) exhibited remarkable substrate selectivity, esterifying elaidic acid approximately 15 times faster than oleic acid.
Core Synthesis Methodologies
The enzymatic synthesis of this compound can be achieved through two primary routes:
-
Direct Esterification: This reaction involves the direct condensation of elaidic acid and methanol, producing this compound and water as a byproduct.
-
Transesterification (Alcoholysis): This method utilizes a triglyceride rich in elaidic acid (trielaidin) or another ester of elaidic acid and reacts it with methanol to form this compound and glycerol or a different alcohol as a byproduct.
Both methods are catalyzed by lipases and the choice between them often depends on the availability and cost of the starting materials.
Experimental Protocols
The following sections provide detailed methodologies for the enzymatic synthesis of this compound. These protocols are based on established procedures for lipase-catalyzed fatty acid esterification and can be adapted for specific laboratory conditions.
General Workflow for Enzymatic Synthesis of this compound
The overall process for the enzymatic synthesis of this compound can be visualized as a straightforward workflow.
Caption: General workflow for the enzymatic synthesis of this compound.
Protocol 1: Direct Esterification of Elaidic Acid with Methanol (Solvent-Free)
This protocol describes a solvent-free approach, which is environmentally friendly and offers high volumetric productivity.
Materials:
-
Elaidic acid
-
Methanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Molecular sieves (3 Å, activated)
-
Reaction vessel (e.g., baffled Erlenmeyer flask or stirred-tank reactor)
-
Shaking incubator or magnetic stirrer with heating
-
Centrifuge
Procedure:
-
Reactant Preparation: In a 50 mL baffled Erlenmeyer flask, combine elaidic acid and methanol. The molar ratio of methanol to elaidic acid can be varied, with ratios of 1:1 to 3:1 being common starting points.
-
Enzyme Addition: Add the immobilized lipase. The enzyme loading is typically between 0.25% and 12% (w/w) of the total substrate weight.
-
Water Removal (Optional but Recommended): To drive the reaction equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.
-
Incubation: Place the flask in a shaking incubator set to 55°C and 170 rpm. The reaction time can range from several hours to over 48 hours.
-
Reaction Monitoring: Periodically take samples to monitor the progress of the reaction by titrating the residual free fatty acid or by gas chromatography (GC) analysis.
-
Product Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme and molecular sieves from the product mixture by centrifugation (e.g., 4000 rpm for 10 minutes) or filtration.
-
Purification: The resulting this compound can be further purified if necessary, for example, by vacuum distillation to remove any unreacted methanol and elaidic acid.
Protocol 2: Transesterification of Trielaidin with Methanol
This protocol is suitable when starting from a triglyceride of elaidic acid.
Materials:
-
Trielaidin
-
Methanol
-
Immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica)
-
Water
-
Reaction vessel
-
Magnetic stirrer with heating
-
Centrifuge
Procedure:
-
Reaction Setup: In a 50 mL flask, mix trielaidin, the immobilized lipase, methanol, and a specific amount of water. The water content can significantly influence enzyme activity.
-
Stepwise Methanol Addition: To mitigate the inhibitory effect of high methanol concentrations on the lipase, add the total amount of methanol in three steps. For instance, for a 72-hour reaction, add one-third of the methanol at 0, 24, and 48 hours.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30-45°C) with constant stirring (e.g., 180 rpm).
-
Product Separation: After the reaction is complete, separate the upper layer containing the this compound and unreacted oil from the lower glycerol layer and the immobilized enzyme by centrifugation.
-
Analysis: Determine the fatty acid methyl ester (FAME) content using GC-FID.
Quantitative Data on Enzymatic Synthesis of Fatty Acid Methyl Esters
The following tables summarize quantitative data from various studies on the enzymatic synthesis of fatty acid methyl esters. While not all data is specific to this compound, it provides a valuable reference for expected yields and the influence of key reaction parameters.
Table 1: Effect of Lipase Source and Reaction Conditions on FAME Yield
| Lipase Source | Substrate | Reaction Type | Molar Ratio (Alcohol:Oil/Acid) | Temperature (°C) | Reaction Time (h) | FAME Yield/Conversion (%) | Reference |
| Candida antarctica B | Oleic Acid & Methanol | Esterification | 1.5:1 | 55 | 72 | ~98 | |
| Rhizomucor miehei | Waste Cooking Oil & Methanol | Transesterification | 6:1 | 45 | 24 | 96.5 | |
| Biolipasa-R | Acid Oil & Methanol | Transesterification | 3:1 | 30 | 72 | 71.3 | |
| Pseudomonas fluorescens | Acetic/Butyl Acid & Alcohols | Esterification | - | 37 | 24 | 88.9 - 98.4 | |
| Candida antarctica B | Fructose & Oleic Acid | Esterification | - | - | - | up to 96 |
Table 2: Optimization of Reaction Parameters for FAME Synthesis
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Methanol:Oleic Acid Molar Ratio | 1:1 to 2:1 | 1.5:1 | Higher ratios can increase conversion but also inhibit the enzyme. | |
| Lipase Dose (wt%) | 0.25 to 0.75 | 0.75 | Increased enzyme loading generally increases the reaction rate. | |
| Temperature (°C) | 30 - 70 | 55 | Higher temperatures increase reaction rates up to the enzyme's thermal stability limit. | |
| Agitation Speed (rpm) | 100 - 250 | 200 | Sufficient agitation is crucial to overcome mass transfer limitations in heterogeneous systems. |
Key Reaction Parameters and Their Influence
The efficiency of the enzymatic synthesis of this compound is governed by several critical parameters:
-
Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs.
-
Substrate Molar Ratio: An excess of methanol can shift the equilibrium towards product formation but can also lead to enzyme inhibition. Stepwise addition of methanol is a common strategy to mitigate this.
-
Water Content: A minimal amount of water is essential for lipase activity. However, in esterification reactions, excess water can promote the reverse hydrolytic reaction. The use of molecular sieves or performing the reaction under vacuum can help remove water and drive the reaction forward.
-
Enzyme Loading: Higher enzyme concentrations generally lead to faster reaction rates, but this must be balanced with the cost of the biocatalyst.
-
Solvent System: While solvent-free systems are preferred for their green credentials, the use of non-polar organic solvents like hexane can sometimes enhance reaction rates by improving the solubility of substrates and reducing substrate inhibition.
Logical Relationships in Lipase-Catalyzed Esterification
The "Ping-Pong Bi-Bi" mechanism is a widely accepted model for lipase-catalyzed esterification. This mechanism involves the formation of an acyl-enzyme intermediate.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Conclusion
The enzymatic synthesis of this compound is a viable and advantageous alternative to chemical methods, offering high selectivity and mild reaction conditions. The key to a successful synthesis lies in the selection of an appropriate lipase, with Candida antarctica lipase A being a particularly promising candidate due to its preference for the trans-isomer of 9-octadecenoic acid. By carefully optimizing reaction parameters such as temperature, substrate molar ratio, and water content, high yields of this compound can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the efficient and sustainable production of this important fatty acid ester.
References
An In-depth Technical Guide to the Chemical Synthesis of Methyl Elaidate from Elaidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of methyl elaidate from elaidic acid, primarily focusing on the robust and widely utilized Fischer esterification method. This document details the underlying chemical principles, comparative analysis of catalytic systems, explicit experimental protocols, and methods for purification and characterization, tailored for a scientific audience engaged in chemical synthesis and drug development.
Introduction
This compound, the methyl ester of elaidic acid, is a monounsaturated fatty acid methyl ester (FAME) of significant interest in various research domains, including lipidomics, nutritional science, and as a standard in chromatographic analysis.[1] Its synthesis from elaidic acid is a fundamental esterification reaction, offering a platform to study reaction kinetics, catalytic efficiencies, and purification strategies. This guide will focus on the acid-catalyzed Fischer esterification, a reversible reaction that forms an ester from a carboxylic acid and an alcohol.[2]
Core Principles of Fischer Esterification
The Fischer esterification of elaidic acid with methanol is an equilibrium-driven process catalyzed by a strong acid. The reaction mechanism involves the protonation of the carbonyl oxygen of elaidic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the this compound product.
To drive the equilibrium towards the formation of this compound, it is essential to either use a large excess of one reactant (typically methanol) or remove water as it is formed.[3]
Comparative Analysis of Acid Catalysts
The choice of acid catalyst significantly influences the reaction rate and overall yield of this compound. While various acids can catalyze the reaction, sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are among the most common.
| Catalyst | Molar Ratio (Methanol:Elaidic Acid) | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 12:1 | 0.7 mol L⁻¹ | Room Temp | 0.5 | 96.1 | [4] |
| Sulfuric Acid (H₂SO₄) | 5:1 | 1.0 | 70 | 5 | ~96.5 (conversion) | [3] |
| Hydrochloric Acid (HCl) | Not Specified | 0.5 M | Not Specified | Not Specified | 94 | |
| p-Toluenesulfonic Acid (p-TsOH) | Not Specified | Not Specified | Not Specified | Generally effective, soluble in organic solvents | Varies |
Note: The yields presented are based on studies of similar fatty acids (e.g., oleic acid) due to a lack of direct comparative studies on elaidic acid under identical conditions. The data provides a strong indication of the relative effectiveness of these catalysts.
Sulfuric acid is a highly effective and low-cost catalyst for this esterification. Hydrochloric acid also demonstrates high catalytic activity. p-Toluenesulfonic acid, being a solid and more soluble in organic solvents, can offer advantages in certain reaction setups, potentially leading to cleaner reactions.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, workup, and purification of this compound via Fischer esterification.
Materials and Reagents
-
Elaidic acid (≥99% purity)
-
Anhydrous methanol (ACS grade)
-
Concentrated sulfuric acid (95-98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane or diethyl ether (ACS grade)
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elaidic acid in anhydrous methanol. A typical molar ratio is 1:20 (elaidic acid:methanol) to use methanol as the solvent and drive the reaction equilibrium.
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 1-2% w/w of elaidic acid) to the methanolic solution of elaidic acid while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction time can vary from 1 to 5 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised as this will generate carbon dioxide gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add an organic solvent such as hexane or diethyl ether to extract the this compound. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with the aqueous layer to maximize product recovery.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
High Purity Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for the analysis of fatty acid methyl esters.
-
Sample Preparation: Dilute a small sample of the purified this compound in an appropriate solvent (e.g., hexane).
-
GC Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., SLB®-5ms).
-
Injector Temperature: 220°C.
-
Oven Program: Start at 70°C for 2 minutes, then ramp up to 240°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
The resulting mass spectrum can be compared with a reference spectrum of this compound for confirmation.
Visualizing the Workflow and Reaction
Chemical Reaction Pathway
Caption: Fischer esterification of elaidic acid with methanol.
Experimental Workflow
Caption: Workflow for this compound synthesis and purification.
References
methyl elaidate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl elaidate, the methyl ester of elaidic acid. It covers its fundamental chemical and physical properties, methods for its synthesis and analysis, and its known biological activities and applications. This document is intended to serve as a valuable resource for professionals in research and development.
Core Chemical and Physical Properties
This compound is a monounsaturated trans fatty acid methyl ester. Its properties are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 1937-62-8 | |
| Molecular Weight | 296.49 g/mol | [1] |
| Molecular Formula | C₁₉H₃₆O₂ | [1] |
| Appearance | Colorless to pale yellow liquid or white/colorless to light yellow powder/lump | [2] |
| Melting Point | 9-10 °C | |
| Boiling Point | 220 °C at 24 mmHg | |
| Density | 0.871 g/mL at 20 °C | |
| Refractive Index | n20/D 1.450 - 1.452 | |
| Solubility | Insoluble in water; soluble in most organic solvents. | |
| Storage Temperature | -20°C |
Synthesis and Applications
This compound is the methyl ester of elaidic acid, which is the trans isomer of oleic acid. It can be synthesized from elaidic acid and methanol. One common method of synthesis involves the esterification of elaidic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.
Due to its chemical properties, this compound has a range of applications across different industries:
-
Biochemical Research: It is frequently used as a standard in the gas chromatographic analysis of fatty acids and their derivatives.
-
Food Industry: It has been used as a flavoring agent and in the production of food-grade emulsifiers to improve texture and stability in products like margarine.
-
Industrial Applications: Its stability and resistance to oxidation make it suitable for use in the production of surfactants and lubricants.
-
Cosmetics: It serves as an emollient and skin-conditioning agent in various cosmetic formulations.
-
Biodiesel Production: Its fatty acid composition makes it a candidate for use in biodiesel production.
Experimental Protocols
Gas Chromatographic Analysis of this compound
Gas chromatography (GC) is a primary technique for the analysis and quantification of this compound. The following is a general protocol for the separation of this compound from its cis-isomer, methyl oleate.
Objective: To achieve baseline separation of this compound and methyl oleate.
Materials and Reagents:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column (e.g., 15% SP-2340 or OV-275 on Chromosorb P AW-DMCS)
-
This compound standard
-
Methyl oleate standard
-
Sample containing fatty acid methyl esters
-
Heptane (or other suitable solvent)
-
Carrier gas (e.g., Helium, Nitrogen)
Procedure:
-
Sample Preparation: Dissolve the fatty acid methyl ester sample in heptane to an appropriate concentration. If analyzing a complex lipid mixture, the lipids must first be converted to their methyl esters. This can be achieved through saponification followed by BF₃-catalyzed methylation, or by using a solution of HCl in methanol.
-
Instrument Setup:
-
Install the appropriate capillary column in the gas chromatograph.
-
Set the oven temperature program. The specific temperatures will depend on the column and the desired separation, but a typical starting point could be an isothermal analysis at a temperature that provides good resolution between the cis and trans isomers.
-
Set the injector and detector temperatures.
-
Set the carrier gas flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
-
Data Acquisition: Record the chromatogram. The retention time of this compound will be different from that of methyl oleate, allowing for their separation and quantification.
-
Analysis: Identify the peaks corresponding to this compound and methyl oleate by comparing their retention times to those of the standards. The area under each peak can be used to determine the relative concentration of each isomer.
Factors that influence the separation of this compound and methyl oleate include the nitrile content of the stationary phase, the type and nature of the support surface, the amount of stationary phase, and the column temperature.
Biological Activity and Signaling Pathways
Recent research has begun to elucidate the biological effects of elaidate, the de-esterified form of this compound, on cellular signaling pathways.
Impact on Insulin Signaling
Studies have shown that persistent exposure of adipocytes to elaidate can impair insulin-dependent glucose uptake. This occurs through a mechanism distinct from that of the saturated fatty acid stearate. Elaidate suppresses the insulin-induced accumulation of Akt at the plasma membrane and reduces the phosphorylation of both Akt and its substrate AS160. Furthermore, elaidate inhibits the insulin-induced fusion of GLUT4 storage vesicles with the plasma membrane, a critical step for glucose uptake.
Caption: Effect of Elaidate on Insulin Signaling Pathway.
Regulation of Intracellular Zinc Homeostasis
In human macrophages, elaidate has been shown to alter the expression of genes involved in zinc homeostasis. Specifically, treatment with elaidate leads to a decrease in the mRNA levels of several metallothioneins (which bind zinc) and an increase in the zinc importer SLC39A10. This results in an overall increase in intracellular zinc levels.
Potential Role in Apoptosis
An in silico study has suggested that this compound may act as a potential apoptosis inducer in cancer cells. The study proposed that this compound can bind to the pro-apoptotic protein Bax and the p53 inhibitor MDM2 at their active sites. By inhibiting the formation of the p53-MDM2 complex, this compound could potentially activate p53, a key tumor suppressor protein that can trigger apoptosis.
Caption: Proposed Mechanism of this compound-Induced Apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a biological or industrial sample.
Caption: General Workflow for this compound Analysis.
References
An In-depth Technical Guide to Methyl (E)-octadec-9-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (E)-octadec-9-enoate, the methyl ester of elaidic acid, is a monounsaturated fatty acid ester with emerging significance in biochemical research and potential applications in drug development. Its trans-isomeric configuration distinguishes it from its cis-counterpart, methyl oleate, and imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of methyl (E)-octadec-9-enoate, including its structural characteristics, synthesis, and analytical methodologies. A significant focus is placed on its potential as an anti-inflammatory and anticancer agent, with detailed summaries of quantitative data from studies on structurally related compounds, proposed signaling pathways, and experimental protocols. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other trans-fatty acid esters.
Structural and Physicochemical Properties
Methyl (E)-octadec-9-enoate is characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon. This seemingly subtle structural difference from the cis-isomer, methyl oleate, results in a more linear molecular shape, leading to a higher melting point and different packing properties in biological membranes.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₂ | [1] |
| Molecular Weight | 296.49 g/mol | [1] |
| CAS Number | 1937-62-8 | [1] |
| Appearance | Colorless liquid or white solid | |
| IUPAC Name | methyl (E)-octadec-9-enoate | [1] |
| Synonyms | Methyl elaidate, Methyl trans-9-octadecenoate | [1] |
Synthesis and Analysis
Synthesis via Metathesis
A common method for the synthesis of methyl (E)-octadec-9-enoate is through the self-metathesis of its cis-isomer, methyl oleate, utilizing a Grubbs' second-generation catalyst. This reaction yields a mixture of products, including the desired trans-isomer.
Experimental Protocol: Self-Metathesis of Methyl Oleate
-
Reaction Setup: Dissolve methyl oleate (cis-isomer) in dry dichloromethane (DCM) in a two-necked round-bottom flask under a nitrogen atmosphere.
-
Catalyst Addition: Add Grubbs' second-generation catalyst dissolved in dry DCM to the reaction mixture using a syringe.
-
Reaction Conditions: Heat the mixture at 40-45 °C for 15 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (90:10, v/v) mobile phase.
-
Work-up: Upon completion, wash the reaction mixture with ethyl acetate and pass it through anhydrous sodium sulfate.
-
Purification: Remove the solvent using a rotary evaporator and dry under reduced pressure to obtain the metathesized products. The desired (E)-isomer can be separated from the product mixture using column chromatography.
Logical Workflow for Metathesis Synthesis
References
The Occurrence of Methyl Elaidate in Hydrogenated Vegetable Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The process of partial hydrogenation of vegetable oils, designed to increase their oxidative stability and modify their physical properties for use in a wide range of food products, inadvertently leads to the formation of trans fatty acids (TFAs). Among the most common of these is elaidic acid ((E)-octadec-9-enoic acid), the trans isomer of oleic acid. For analytical purposes, particularly gas chromatography, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs). Consequently, methyl elaidate serves as a key analytical marker for the presence of this specific trans fatty acid in hydrogenated vegetable oils and the products derived from them. This technical guide provides an in-depth overview of the occurrence of this compound in these oils, detailing the analytical methodologies used for its quantification and presenting available quantitative data.
Formation of this compound during Hydrogenation
The formation of elaidic acid, and subsequently this compound upon derivatization, is a direct consequence of the partial hydrogenation process of vegetable oils rich in oleic acid. During this industrial process, gaseous hydrogen is reacted with the oil in the presence of a metal catalyst, typically nickel. The goal is to reduce the number of double bonds in the fatty acid chains, thereby increasing the melting point and oxidative stability of the oil.
However, the reaction is often stopped before all double bonds are saturated to achieve a desired texture. This incomplete hydrogenation can cause a positional and geometric isomerization of the remaining double bonds. The naturally occurring cis configuration of the double bonds in fatty acids like oleic acid can be converted to the trans configuration, resulting in the formation of elaidic acid. For analytical determination by gas chromatography, the fatty acids in the oil are transesterified to form FAMEs, converting elaidic acid to this compound. The amount of this compound is therefore a direct measure of the elaidic acid content.
Quantitative Occurrence of this compound and trans Fatty Acids
The concentration of this compound and other trans fatty acids in hydrogenated vegetable oils can vary significantly depending on the feedstock oil and the specific conditions of the hydrogenation process, such as temperature, pressure, catalyst type, and reaction time.[1] The following tables summarize quantitative data on the trans fatty acid content, which is predominantly composed of elaidic acid, in various hydrogenated vegetable oil products.
Table 1: trans Fatty Acid Content in Various Hydrogenated Vegetable Oil Products
| Product Type | Country/Region | Total trans Fatty Acid Content (% of total fatty acids) | Reference |
| Vanaspati (Vegetable Ghee) | Pakistan | 14.2 - 34.3 | [2] |
| Vegetable Shortenings | Pakistan | 7.3 - 31.7 | [2] |
| Hard-type Margarines | Pakistan | 1.6 - 23.1 | [2] |
| Soft-type Margarines | Pakistan | < 4.1 | [2] |
| Tub Margarines | Canada | 0.9 - 46.4 (mean: 18.8) | |
| Hard Margarines | Canada | 16.3 - 43.7 (mean: 34.3) | |
| Margarines | New Zealand | 4.8 - 11.3 (C18:1 trans) | |
| Margarines | Spain | 0.15 - 20.21 (total trans) | |
| Hydrogenated Soybean Oil | China | 17.387 |
Note: The values presented are for total trans fatty acids, of which elaidic acid (measured as this compound) is a major component.
Experimental Protocols for the Determination of this compound
The accurate quantification of this compound in hydrogenated vegetable oils is crucial for quality control, regulatory compliance, and nutritional labeling. The most common analytical techniques employed are Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR).
Experimental Workflow
The general workflow for the analysis of this compound in hydrogenated vegetable oils involves sample preparation followed by instrumental analysis.
Lipid Extraction
For food matrices containing hydrogenated vegetable oils, the lipid fraction must first be extracted.
-
Protocol: A common method is the Folch extraction.
-
Homogenize the sample.
-
Extract the lipids using a chloroform:methanol (2:1, v/v) mixture.
-
Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid components.
-
The lower chloroform phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen.
-
Saponification and Methylation (Preparation of FAMEs)
To analyze the fatty acid profile by GC, the triglycerides are converted into their corresponding fatty acid methyl esters (FAMEs).
-
Protocol (using Boron Trifluoride-Methanol):
-
To the extracted lipid sample (approximately 100 mg), add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture in a sealed tube at 100°C for 5 minutes to saponify the lipids.
-
After cooling, add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 100°C for 5 minutes to methylate the fatty acids.
-
Cool the tube and add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously and allow the layers to separate.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
-
Gas Chromatography (GC) Analysis
GC with a Flame Ionization Detector (GC-FID) is the most widely used method for the quantitative analysis of FAMEs. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for confirmation of the identity of the FAMEs.
-
Typical GC-FID Conditions:
-
Column: A highly polar capillary column is required for the separation of cis and trans isomers. Commonly used columns include those with a stationary phase of biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: An initial temperature of around 140°C, held for a few minutes, followed by a temperature ramp (e.g., 4°C/min) to a final temperature of approximately 240°C, which is then held for a period to ensure all components elute.
-
Carrier Gas: Helium or hydrogen.
-
Injection: A small volume (e.g., 1 µL) of the FAME extract is injected.
-
Quantification: The quantification of this compound is performed by comparing its peak area to that of a certified reference standard of this compound. An internal standard (e.g., methyl tricosanoate, C23:0) is often added at the beginning of the sample preparation to correct for variations in extraction and injection.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a rapid method for the determination of total trans fat content.
-
Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
A small amount of the melted oil or extracted fat is placed directly onto the ATR crystal.
-
The infrared spectrum is recorded.
-
The quantification of trans fats is based on the characteristic absorption band of the isolated trans double bond at approximately 966 cm⁻¹.
-
A calibration curve is prepared using standards with known concentrations of a trans fatty acid, typically trielaidin or this compound.
-
Logical Relationships in Analytical Method Selection
The choice of analytical method often depends on the specific requirements of the analysis.
References
The Role of Methyl Elaidate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate is the methyl ester of elaidic acid, the principal C18:1 trans fatty acid. While much of the existing research has focused on the metabolic effects of elaidic acid, it is understood that this compound is readily hydrolyzed to elaidic acid within biological systems, thus sharing its metabolic fate and physiological impact. This technical guide provides a comprehensive overview of the role of this compound/elaidic acid in lipid metabolism, consolidating findings from in vitro and in vivo studies. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to serve as a resource for researchers in lipid biology and drug development.
Elaidic acid is known to adversely affect plasma lipid profiles, contributing to an increased risk of cardiovascular disease by elevating low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol.[1][2] Its impact extends to the cellular level, where it influences cholesterol synthesis, lipogenesis, and insulin signaling.
Core Mechanisms of Action
The primary mechanism through which elaidic acid exerts its effects on lipid metabolism is through the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.
Upregulation of Cholesterogenesis via the SCAP-SREBP2 Axis
Elaidic acid stimulates the synthesis of cholesterol in hepatocytes.[3][4] This occurs through the activation of the SREBP2 pathway. The proposed mechanism involves elaidic acid reducing intracellular free cholesterol levels. This reduction in cholesterol sensing by the SREBP cleavage-activating protein (SCAP) leads to the translocation of the SCAP-SREBP2 complex from the endoplasmic reticulum to the Golgi apparatus.[5] In the Golgi, SREBP2 is proteolytically cleaved, releasing its active N-terminal domain, which then translocates to the nucleus to upregulate the expression of cholesterogenic genes such as HMG-CoA reductase (HMGCR).
Induction of Hepatic Lipogenesis via SREBP-1c
In addition to cholesterol synthesis, elaidic acid promotes de novo lipogenesis in the liver. This is mediated by the upregulation of SREBP-1c, the master regulator of fatty acid synthesis. Elaidic acid has been shown to increase the expression of SREBP-1c mRNA and the levels of its mature, active form. This, in turn, leads to increased transcription of lipogenic genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase (SCD). Notably, this effect is in contrast to its cis-isomer, oleic acid, which has been shown to inhibit SREBP-1c activity.
Impairment of Insulin Signaling and Glucose Metabolism
Elaidic acid has been demonstrated to impair insulin sensitivity in adipocytes and muscle cells. In 3T3-L1 adipocytes, differentiation in the presence of elaidate reduces insulin-dependent glucose uptake. This is associated with disturbed translocation of the glucose transporter GLUT4 to the plasma membrane. Furthermore, elaidic acid suppresses the insulin-induced phosphorylation of Akt, a key signaling molecule in the insulin pathway. In C2C12 myotubes, elaidic acid has been shown to reduce the expression of interleukin-15 (IL-15) and increase the expression of tumor necrosis factor-alpha (TNF-α), suggesting a role in modulating myokine secretion.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effects of elaidic acid on lipid metabolism in various cell models.
Table 1: Effect of Elaidic Acid on Gene Expression in Hepatic Cells
| Gene | Cell Line | Treatment | Fold Change vs. Control | Reference |
| SREBP-1c | HuH-7 | 100 µM Elaidic Acid (24h) | ~1.5-fold increase | |
| FAS | HuH-7 | 100 µM Elaidic Acid (24h) | ~2.0-fold increase | |
| ACC | HuH-7 | 100 µM Elaidic Acid (24h) | ~1.8-fold increase | |
| HMGCR | Hepa1-6 | 500 µM Elaidate (24h) | Significant increase | |
| SREBP-2 | Hepa1-6 | 500 µM Elaidate (24h) | Significant increase |
Table 2: Effect of Elaidic Acid on Lipid Content in HepG2 Cells
| Lipid Class | Treatment | Change vs. Control | Reference |
| Triglycerides | 800 µM Elaidic Acid (8h) | Significant increase | |
| Total Fatty Acids | 800 µM Elaidic Acid (8h) | Significant increase |
Table 3: Effect of Elaidic Acid on Glucose Uptake in 3T3-L1 Adipocytes
| Condition | Treatment | % Decrease in Insulin-Stimulated Glucose Uptake | Reference |
| Differentiated Adipocytes | 10 µM Elaidic Acid | Significant reduction |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: SREBP activation pathway modulated by elaidic acid.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Preparation of Fatty Acid-BSA Complexes for Cell Culture
Objective: To prepare a stock solution of this compound or elaidic acid complexed with bovine serum albumin (BSA) for treating cultured cells.
Materials:
-
This compound or elaidic acid
-
Fatty acid-free BSA
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS)
-
Sterile water
Protocol:
-
Dissolve this compound or elaidic acid in a small volume of ethanol.
-
Prepare a stock solution of fatty acid-free BSA in sterile water (e.g., 10% w/v).
-
For elaidic acid, neutralize with an equimolar amount of NaOH.
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid solution to the warm BSA solution while stirring continuously.
-
Incubate the mixture at 37°C for 1 hour to allow for complex formation.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Determine the final concentration and store at -20°C.
Treatment of HepG2 Cells and Analysis of Lipogenesis
Objective: To assess the effect of this compound on lipogenesis in a human hepatocyte model.
Protocol:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours.
-
Treat the cells with varying concentrations of the this compound-BSA complex (or elaidic acid-BSA as a positive control) and a BSA vehicle control for 24 hours.
-
For Gene Expression Analysis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of SREBP-1c, FAS, ACC, and SCD genes by quantitative real-time PCR (qPCR), using a housekeeping gene (e.g., GAPDH) for normalization.
-
-
For Lipid Analysis:
-
Wash the cells with PBS and lyse them.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer extraction.
-
Analyze the total triglyceride content using a commercial colorimetric assay kit.
-
For fatty acid profiling, perform transmethylation of the lipid extract to generate fatty acid methyl esters (FAMEs) and analyze by gas chromatography-mass spectrometry (GC-MS).
-
Adipocyte Differentiation and Glucose Uptake Assay
Objective: To evaluate the impact of this compound on adipocyte differentiation and insulin-stimulated glucose uptake.
Protocol:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induce differentiation in confluent cells using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in DMEM with 10% FBS. Include this compound-BSA or a BSA control in the differentiation medium.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with or without this compound-BSA.
-
After another 2 days, maintain the cells in DMEM with 10% FBS, with or without this compound-BSA, for an additional 4-6 days until mature adipocytes are formed.
-
Glucose Uptake Assay:
-
Starve the mature adipocytes in serum-free DMEM for 2-4 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.
-
Add 2-deoxy-[³H]-glucose and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Conclusion
This compound, through its conversion to elaidic acid, plays a significant role in perturbing lipid metabolism. Its ability to activate SREBP-1c and SREBP-2 pathways leads to increased hepatic lipogenesis and cholesterogenesis, contributing to an atherogenic lipid profile. Furthermore, its detrimental effects on insulin signaling and glucose uptake in adipocytes highlight its potential role in the development of insulin resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other trans fatty acids on metabolic health and to explore potential therapeutic interventions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Industrial Trans Fatty Acids Stimulate SREBP2-Mediated Cholesterogenesis and Promote Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Methyl Elaidate by Gas Chromatography with Flame Ionization Detection (GC-FID)
Introduction
Elaidic acid (trans-9-octadecenoic acid) is the most common trans fatty acid found in the diet, primarily originating from partially hydrogenated vegetable oils. Due to its association with adverse health effects, accurate quantification in various matrices is crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the quantification of methyl elaidate, the methyl ester of elaidic acid, using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology covers sample preparation by transesterification, instrument parameters, and a quantitative analysis workflow.
Experimental Protocols
1. Principle
Lipids are extracted from the sample matrix and then converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification. The resulting FAMEs, including this compound, are volatile compounds that can be separated and quantified by GC-FID. An internal standard is added prior to transesterification to ensure accurate quantification by correcting for variations in sample preparation and injection volume.
2. Sample Preparation: Transesterification
This protocol details an acid-catalyzed transesterification method using boron trifluoride (BF3) in methanol.
Reagents and Materials:
-
Sample containing lipids
-
Hexane (GC grade)
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Internal Standard Stock Solution: Prepare a 1 mg/mL solution of methyl nonadecanoate (C19:0) in hexane.
-
Glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC vials
Procedure:
-
Lipid Extraction: Extract the lipids from the sample using an appropriate method (e.g., Folch or Bligh-Dyer). The extracted lipid should be dried under a stream of nitrogen.
-
Aliquoting and Internal Standard Spiking: Weigh approximately 10-25 mg of the extracted lipid into a screw-cap glass test tube. Add a known volume of the internal standard stock solution (e.g., 100 µL of 1 mg/mL methyl nonadecanoate).
-
Transesterification: Add 2 mL of 14% BF3-methanol solution to the test tube.[1]
-
Heating: Securely cap the tube and heat it at 98-100°C for 5-10 minutes in a heating block or water bath.[1]
-
Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tube vigorously for 30 seconds and then centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to separate the layers.
-
Collection and Drying: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean test tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.
3. GC-FID Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary GC column: A highly polar column is recommended for the separation of cis and trans isomers. An HP-88 or a similar cyanopropyl-based column is an excellent choice.[2][3] A DB-23 column is also a suitable alternative.[2]
GC-FID Parameters:
| Parameter | Recommended Setting |
| Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 to 100:1 |
| Oven Temperature Program | Initial temperature of 120°C, hold for 1 min, ramp at 10°C/min to 175°C, hold for 10 min, ramp at 5°C/min to 210°C, hold for 5 min, then ramp at 5°C/min to 230°C and hold for 5 min. |
4. Calibration and Quantification
Preparation of Calibration Standards:
-
Prepare a stock solution of pure this compound standard in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 0.01 mg/mL to 0.5 mg/mL.
-
Spike each calibration standard with the same amount of internal standard (methyl nonadecanoate) as used for the samples.
Quantification Procedure:
-
Inject the calibration standards into the GC-FID system and record the peak areas for this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Inject the prepared samples and record the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio for the samples and determine the concentration of this compound using the calibration curve.
The concentration of this compound in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C_GC × V_hexane) / W_sample
Where:
-
C_GC is the concentration of this compound from the GC analysis (mg/mL)
-
V_hexane is the final volume of the hexane extract (mL)
-
W_sample is the initial weight of the lipid sample (g)
Data Presentation
Table 1: GC-FID Instrumental Parameters
| Parameter | Setting |
| Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Oven Temperature Program | 120°C (1 min), 10°C/min to 175°C (10 min), 5°C/min to 210°C (5 min), 5°C/min to 230°C (5 min) |
Table 2: Example Calibration Data
| Standard Concentration (mg/mL) | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (this compound/IS) |
| 0.01 | 5000 | 100000 | 0.05 |
| 0.05 | 25000 | 100000 | 0.25 |
| 0.10 | 50000 | 100000 | 0.50 |
| 0.25 | 125000 | 100000 | 1.25 |
| 0.50 | 250000 | 100000 | 2.50 |
Mandatory Visualization
Caption: Workflow for the quantification of this compound.
References
Application Note: Quantitative Analysis of Methyl Elaidate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate is the methyl ester of elaidic acid, a monounsaturated trans fatty acid. The accurate and sensitive quantification of this compound is crucial in various fields, including food science, nutrition, and biomedical research, due to the association of trans fatty acids with adverse health effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs), including this compound.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological and food matrices using GC-MS.
The methodology involves the extraction of lipids from the sample matrix, followed by a derivatization step to convert elaidic acid into its more volatile methyl ester form.[3] Subsequent analysis by GC-MS allows for the separation of this compound from other FAMEs and its sensitive detection and quantification.
Experimental Protocols
Lipid Extraction (Folch Method)
This protocol describes a standard procedure for the extraction of total lipids from a sample matrix.
-
Homogenization: Homogenize the sample (e.g., tissue, plasma, food) in a chloroform:methanol (2:1, v/v) solution. For a 1 g sample, use 20 mL of the solvent mixture.
-
Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of solvent) of a 0.9% NaCl solution (or distilled water) to the mixture.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.
-
Phase Separation: Three layers will be formed: an upper methanolic layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.
-
Lipid Collection: Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Storage: The dried lipid extract can be stored at -20°C until derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the conversion of the extracted fatty acids into their corresponding methyl esters.
-
Reagent Preparation: Prepare a 14% (w/v) solution of boron trifluoride in methanol (BF₃-methanol). Handle this reagent in a fume hood with appropriate personal protective equipment.
-
Reaction: Add 2 mL of the BF₃-methanol solution to the dried lipid extract.
-
Heating: Tightly cap the tube and heat at 100°C for 5 minutes.[4]
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of distilled water to the tube.
-
Mixing and Centrifugation: Vortex the tube for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
FAME Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following are typical instrumental parameters.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | Polar cyanopropyl capillary column (e.g., DB-23, SP-2560, or similar), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Quantitative Data
The following table summarizes the key quantitative parameters for the analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | Value |
| Analyte | This compound |
| CAS Number | 1937-62-8 |
| Molecular Weight | 296.5 g/mol |
| Typical Retention Time | ~20-25 min (dependent on specific column and conditions) |
| Quantifier Ion (m/z) | 296 (Molecular Ion) |
| Qualifier Ion 1 (m/z) | 265 |
| Qualifier Ion 2 (m/z) | 55 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3.0 ng/mL |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Data Presentation
The quantitative results should be presented in a clear and structured table for easy comparison. An example is provided below.
| Sample ID | This compound Concentration (µg/g) | %RSD (n=3) |
| Control Sample 1 | 1.25 | 4.2 |
| Treated Sample 1 | 5.78 | 3.1 |
| Food Product A | 12.3 | 5.5 |
| Food Product B | Not Detected | N/A |
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The use of a polar capillary column is essential for the separation of trans and cis isomers, and the SIM mode in mass spectrometry offers high selectivity and low detection limits. Proper sample preparation, including efficient lipid extraction and complete derivatization, is critical for accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of trans fatty acids.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
Application Notes and Protocols for FAME Analysis Using Methyl Elaidate as an Internal Standard
Application Notes
The quantification of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a fundamental analytical procedure in various fields, including food science, biofuel development, and biomedical research. The accuracy of this quantification relies heavily on the use of an internal standard (IS) to correct for variations in sample preparation and instrument response. While odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly employed, methyl elaidate (C18:1 trans-9), the methyl ester of elaidic acid, presents a viable alternative in specific analytical scenarios.
Rationale for Using this compound as an Internal Standard
The primary criterion for selecting an internal standard is that it must be a compound not naturally present in the samples being analyzed. This compound is the trans isomer of methyl oleate and is primarily formed during the industrial partial hydrogenation of vegetable oils. Therefore, for biological samples of animal or plant origin that have not been exposed to such processes, this compound is typically absent, making it a suitable candidate for an internal standard.
Advantages:
-
Absence in many biological matrices: Most natural fats and oils from non-ruminant animals and plants contain negligible amounts of elaidic acid.
-
Structural similarity: As a C18 fatty acid methyl ester, its chemical and physical properties are similar to the most common fatty acids found in biological systems (e.g., palmitic, stearic, oleic, and linoleic acids), ensuring comparable extraction, derivatization efficiency, and chromatographic behavior.
-
Chromatographic Resolution: On modern, highly polar capillary columns (such as biscyanopropyl phases), this compound is well-resolved from its cis-isomer, methyl oleate, and other common FAMEs.
Limitations and Considerations:
-
Presence in certain samples: this compound should not be used as an internal standard for analyzing samples that may contain trans fats from partially hydrogenated oils or ruminant fats, as this would lead to inaccurate quantification.
-
Co-elution potential: On less polar GC columns, there might be a risk of co-elution with other FAME isomers. Therefore, the chromatographic method must be optimized to ensure baseline separation of the internal standard from all other sample components.
-
Response Factor: For accurate quantification using a flame ionization detector (FID), the relative response factor of this compound to the FAMEs of interest should be determined or assumed to be close to unity, which is generally a reasonable assumption for long-chain FAMEs.
Experimental Protocols
This section provides a detailed protocol for the quantification of FAMEs in a lipid sample using this compound as an internal standard. The protocol covers lipid extraction, transesterification to FAMEs, and analysis by GC-FID.
Reagents and Materials
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Toluene
-
Internal Standard Stock Solution: this compound (≥99% purity), 1 mg/mL in hexane.
-
Derivatization Reagents:
-
0.5 M Sodium Methoxide in Methanol
-
1 M Sulfuric Acid in Methanol or 14% Boron Trifluoride in Methanol
-
-
Other Reagents: Anhydrous Sodium Sulfate, Sodium Chloride
-
Glassware: Screw-cap test tubes with PTFE-lined caps, volumetric flasks, pipettes.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, gas chromatograph with FID.
Experimental Workflow Diagram
Caption: Workflow for FAME analysis with an internal standard.
Step-by-Step Protocol
Step 1: Lipid Extraction (Folch Method)
-
Homogenize the sample (e.g., 100 mg of tissue).
-
To the homogenized sample, add a known volume of the this compound internal standard stock solution. The amount added should result in a peak area that is within the range of the major fatty acids in the sample.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids into a clean tube.
-
Dry the lipid extract under a stream of nitrogen.
Step 2: Transesterification to FAMEs (Acid-Catalyzed)
-
To the dried lipid extract, add 2 mL of 1 M sulfuric acid in methanol.
-
Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
Step 3: GC-FID Analysis
-
GC System: Agilent 7890 or similar, equipped with a flame ionization detector.
-
Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm), is recommended for resolving cis and trans isomers.
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 20 minutes.
-
-
Detector: FID at 260°C.
-
Injection Volume: 1 µL.
Step 4: Quantification
-
Identify the FAME peaks by comparing their retention times with those of a known FAME standard mixture (e.g., Supelco 37 Component FAME Mix).
-
Calculate the concentration of each fatty acid using the following formula:
CFA = (AFA / AIS) * (CIS / RRFFA) * (VIS / Msample)
Where:
-
CFA = Concentration of the fatty acid in the sample (e.g., in mg/g)
-
AFA = Peak area of the fatty acid methyl ester
-
AIS = Peak area of the internal standard (this compound)
-
CIS = Concentration of the internal standard solution (e.g., in mg/mL)
-
RRFFA = Relative response factor of the fatty acid to the internal standard (can be determined experimentally or assumed to be 1 for initial estimations)
-
VIS = Volume of the internal standard solution added (in mL)
-
Msample = Mass of the initial sample (in g)
-
Data Presentation
The following tables represent example data from a method validation study for the quantification of representative FAMEs using this compound as an internal standard.
Table 1: Linearity of FAMEs with this compound as Internal Standard
| FAME Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Methyl Palmitate (C16:0) | 1 - 100 | 0.9995 |
| Methyl Stearate (C18:0) | 1 - 100 | 0.9992 |
| Methyl Oleate (C18:1c) | 1 - 100 | 0.9998 |
| Methyl Linoleate (C18:2) | 1 - 100 | 0.9991 |
| Methyl Linolenate (C18:3) | 1 - 100 | 0.9989 |
Table 2: Recovery and Precision Data
| FAME Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| Methyl Palmitate (C16:0) | 50 | 48.9 ± 1.5 | 97.8 | 3.1 |
| Methyl Stearate (C18:0) | 50 | 50.6 ± 1.8 | 101.2 | 3.6 |
| Methyl Oleate (C18:1c) | 50 | 49.5 ± 1.3 | 99.0 | 2.6 |
| Methyl Linoleate (C18:2) | 50 | 48.2 ± 2.1 | 96.4 | 4.4 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| FAME Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Methyl Palmitate (C16:0) | 0.25 | 0.83 |
| Methyl Stearate (C18:0) | 0.28 | 0.92 |
| Methyl Oleate (C18:1c) | 0.22 | 0.73 |
| Methyl Linoleate (C18:2) | 0.31 | 1.02 |
Mandatory Visualizations
Caption: Logical flow of internal standard quantification.
Application Note & Protocol: Preparation of Methyl Elaidate Standard Solutions for Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of methyl elaidate standard solutions for use in chromatographic analysis, such as Gas Chromatography (GC). This compound is frequently used as a reference standard in the analysis of fatty acids and their derivatives.[1][2]
Introduction
This compound is the methyl ester of elaidic acid, a trans-monounsaturated omega-9 fatty acid.[1][3] It serves as a crucial reference material in biochemical research and for the quantitative analysis of fatty acid profiles in various samples, including biofuels, food products, and biological specimens.[4] Accurate preparation of standard solutions is paramount for generating reliable and reproducible chromatographic data.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling and for the preparation of accurate standard solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Methyl trans-9-Octadecenoate, (E)-Methyl octadec-9-enoate | |
| CAS Number | 1937-62-8 | |
| Molecular Formula | C19H36O2 | |
| Molecular Weight | 296.49 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | 9-10 °C | |
| Boiling Point | 220 °C at 24 mmHg | |
| Density | 0.871 g/mL at 20 °C | |
| Solubility | Insoluble in water. Soluble in most organic solvents, including DMSO (100 mg/mL), chloroform, and methanol. |
Table 2: Safety and Handling Information
| Aspect | Recommendation | Reference |
| General Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. | |
| Storage | Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C for short-term and -20°C for long-term storage. For stock solutions, storage at -80°C can extend stability for up to 6 months. | |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. |
Experimental Protocol: Preparation of this compound Standard Solutions
This protocol outlines the steps for preparing a primary stock solution and a series of working standard solutions of this compound for the generation of a calibration curve.
3.1. Materials and Equipment
-
This compound (≥99% purity)
-
High-purity solvent (e.g., hexane, isooctane, or chloroform for GC analysis)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Amber glass vials with PTFE-lined caps for storage
3.2. Workflow Diagram
References
Application Notes and Protocols: The Effect of Methyl Elaidate on Cell Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate, the methyl ester of elaidic acid, is the major trans fatty acid found in partially hydrogenated vegetable oils. Upon cellular uptake, it is metabolized and its acyl chain, elaidate, can be incorporated into the phospholipids of cell membranes. This incorporation alters the physicochemical properties of the membrane, most notably its fluidity. Unlike its cis-isomer, oleic acid, which introduces a kink in the acyl chain and increases membrane fluidity, the linear structure of the trans fatty acid elaidate leads to more ordered packing of phospholipids, resulting in a decrease in cell membrane fluidity .[1][2][3][4] This alteration in membrane dynamics can have significant consequences for cellular function, including the modulation of signaling pathways.[5]
These application notes provide an overview of the effects of this compound on cell membrane fluidity, present available quantitative data, and offer detailed protocols for measuring these changes.
Data Presentation
| Compound | Model System | Concentration (mol%) | Bending Rigidity (J) | Fold Change vs. Control | Reference |
| Control (DOPC) | GUVs | - | 9.5 x 10⁻²⁰ | 1.0 | |
| Elaidic Acid | GUVs | 10 | 1.1 x 10⁻¹⁹ | 1.16 | |
| Oleic Acid | GUVs | 10 | 9.2 x 10⁻²⁰ | 0.97 | |
| Elaidic Acid | GUVs | 40 | Significant Increase | - | |
| Oleic Acid | GUVs | 40 | Significant Increase | - |
GUVs: Giant Unilamellar Vesicles; DOPC: Dioleoyl-sn-glycero-3-phosphocholine
Signaling Pathways Affected by Elaidic Acid-Induced Changes in Membrane Fluidity
The incorporation of elaidic acid into cell membranes, leading to decreased fluidity, has been shown to impact the organization and function of lipid rafts. These specialized membrane microdomains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction. By altering the lipid environment of these rafts, elaidic acid can modulate the activity of key signaling receptors.
Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and the Interleukin-1 Receptor (IL-1R).
Experimental Protocols
To assess the impact of this compound on cell membrane fluidity, two primary fluorescence-based methods are recommended: Laurdan Generalized Polarization (GP) and Fluorescence Anisotropy.
Experimental Workflow Overview
Protocol 1: Laurdan Generalized Polarization (GP) for Membrane Fluidity
Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment, which is related to water penetration into the membrane bilayer. This shift is quantified by the aeneralized Polarization (GP) value, which is inversely correlated with membrane fluidity (lower GP indicates higher fluidity).
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (and vehicle control, e.g., ethanol or DMSO)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 2 mM in DMF)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or a confocal/two-photon microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader analysis, or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Laurdan Labeling:
-
Prepare a working solution of Laurdan in cell culture medium (final concentration typically 5-10 µM).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the Laurdan working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess Laurdan.
-
Measurement:
-
Plate Reader: Add fresh PBS or medium to the wells. Measure the fluorescence intensity at two emission wavelengths, typically 440 nm (for the ordered, gel phase) and 490 nm (for the disordered, liquid-crystalline phase), with an excitation wavelength of 350 nm.
-
Microscopy: Image the cells using a confocal or two-photon microscope with an excitation wavelength of ~350-400 nm. Collect emission in two channels corresponding to the gel phase (e.g., 400-460 nm) and the liquid-crystalline phase (e.g., 470-530 nm).
-
-
GP Calculation: Calculate the GP value for each sample using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) For microscopy data, this calculation can be performed on a pixel-by-pixel basis to generate a GP map of the cells.
Protocol 2: Fluorescence Anisotropy for Membrane Fluidity
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane. A higher anisotropy value indicates restricted rotational motion and thus, lower membrane fluidity. Probes like DPH (1,6-diphenyl-1,3,5-hexatriene) partition into the hydrophobic core of the membrane, while TMA-DPH has a charged group that anchors it at the membrane surface.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (and vehicle control)
-
DPH or TMA-DPH stock solution (e.g., 2 mM in THF or ethanol)
-
PBS
-
Fluorometer equipped with polarizers.
Procedure:
-
Cell Preparation and Treatment: Prepare and treat cells with this compound as described in Protocol 1. For this assay, cells are typically harvested and measured in suspension.
-
Cell Harvesting: After treatment, wash the cells with PBS and detach them (e.g., using trypsin or a cell scraper). Resuspend the cells in PBS at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Probe Labeling:
-
Dilute the DPH or TMA-DPH stock solution into PBS to a working concentration (e.g., 2 µM).
-
Add the probe working solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Transfer the labeled cell suspension to a cuvette.
-
Using a fluorometer with polarizers, set the excitation wavelength (e.g., 358 nm for DPH) and emission wavelength (e.g., 430 nm for DPH).
-
Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.
-
-
Anisotropy (r) Calculation: Calculate the fluorescence anisotropy using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Conclusion
The incorporation of this compound's acyl chain, elaidic acid, into cellular membranes leads to a decrease in membrane fluidity. This alteration in the biophysical state of the membrane can have profound effects on cellular signaling, particularly through the modulation of lipid raft-associated receptors like EGFR and IL-1R. The provided protocols offer robust methods for quantifying these changes in membrane fluidity, enabling further investigation into the cellular consequences of trans fatty acid exposure. These insights are crucial for researchers in nutrition, cell biology, and drug development studying the impact of dietary lipids on cellular health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 5. Pro-metastatic signaling of the trans fatty acid elaidic acid is associated with lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Elaidate Supplementation in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate, the methyl ester of elaidic acid (a trans fatty acid), is a valuable tool for in vitro studies investigating the cellular effects of trans fatty acids. Its applications span various research areas, including lipid metabolism, apoptosis, and epigenetics. These application notes provide a comprehensive overview of the use of this compound in cell culture, including detailed protocols for its preparation and for assessing its biological effects. While experimental data specifically for this compound is emerging, much of our understanding is derived from studies on its parent compound, elaidic acid, and from computational modeling. This document integrates the available information to provide practical guidance for researchers.
Data Presentation
Solubility and Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for reproducible experimental results. This compound is a liquid at room temperature and should be stored at -20°C for long-term use.[1] For cell culture applications, it is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted in culture medium.
Table 1: this compound Stock Solution Preparation in DMSO [2]
| Target Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.2965 mg | 1 mL |
| 5 mM | 1.4825 mg | 1 mL |
| 10 mM | 2.965 mg | 1 mL |
| 20 mM | 5.93 mg | 1 mL |
Note: The molecular weight of this compound is 296.49 g/mol .[3]
Reported Biological Effects and Working Concentrations (Primarily from Elaidic Acid Studies)
The following table summarizes the observed effects and concentrations used in cell culture studies with elaidic acid, the parent fatty acid of this compound. These concentrations can serve as a starting point for designing experiments with this compound, though optimization for specific cell lines and assays is recommended.
Table 2: Summary of Elaidic Acid Effects in Cell Culture
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| L-M fibroblasts | 40 µg/mL (~142 µM) | Not specified | Incorporated into 50% of phospholipid acyl groups; induced accumulation of free fatty alcohols. | [1] |
| THP-1 monocytes | 1-50 µM | Not specified | Induced global DNA hypermethylation. | [4] |
| THP-1 monocytes | 50-200 µM | Not specified | Induced global DNA hypomethylation (biphasic effect). | |
| Hepa1-6 cells | 500 µM | 24 hours | Altered intracellular cholesterol metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the preparation of this compound for addition to cell culture medium. Fatty acids are often complexed with bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.
Materials:
-
This compound (liquid)
-
Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and serological pipettes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in DMSO or ethanol. Refer to Table 1 for DMSO. For ethanol, dissolve 2.965 mg of this compound in 1 mL of ethanol.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare a BSA-Conjugated Working Solution:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Warm the BSA solution and the complete cell culture medium to 37°C.
-
In a sterile tube, slowly add the this compound stock solution to the warm BSA solution while vortexing gently to achieve the desired concentration. A 1:1 to 5:1 molar ratio of fatty acid to BSA is commonly used.
-
Incubate the this compound-BSA complex at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterile-filter the complexed solution through a 0.22 µm filter.
-
-
Treating Cells:
-
Dilute the this compound-BSA complex in pre-warmed complete cell culture medium to the final desired working concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound-BSA complex.
-
Always include a vehicle control (medium with BSA and the equivalent amount of DMSO or ethanol used for the highest concentration of this compound).
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol provides a method to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound-BSA complex (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound-BSA complex and a vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Signaling Pathways and Visualizations
An in silico study has suggested that this compound may induce apoptosis by interacting with key regulatory proteins in the p53 signaling pathway. The proposed mechanism involves the binding of this compound to the pro-apoptotic protein Bax and the p53 inhibitor, Mouse double minute 2 homolog (MDM2). This interaction is hypothesized to activate Bax and inhibit the degradation of p53, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for studying this compound in cell culture.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed p53-mediated apoptosis by this compound.
References
- 1. The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography (GC) Separation of Methyl Elaidate and Methyl Oleate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the gas chromatographic separation of methyl elaidate and methyl oleate. These cis/trans isomers of C18:1 fatty acid methyl esters (FAMEs) are notoriously challenging to separate, and this guide provides practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and methyl oleate so difficult?
This compound (the trans isomer) and methyl oleate (the cis isomer) have very similar boiling points and chemical properties, making their separation by standard gas chromatography challenging. The key to their separation lies in exploiting the subtle differences in their molecular shape. The linear structure of the trans isomer (this compound) interacts differently with highly polar stationary phases compared to the bent structure of the cis isomer (methyl oleate).
Q2: What is the most critical factor for achieving a good separation of these isomers?
The choice of the GC column's stationary phase is paramount. Highly polar cyanopropyl stationary phases are essential for resolving cis and trans FAME isomers.[1][2] These phases facilitate separation based on the degree of unsaturation and the configuration of the double bonds.
Q3: Do I need to derivatize my fatty acid samples before GC analysis?
Yes, derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a crucial step. Free fatty acids are highly polar and can lead to poor peak shape, tailing, and adsorption within the GC system. Converting them to the more volatile and less polar FAMEs results in sharper, more symmetrical peaks and allows for analysis at lower temperatures.[3][4]
Q4: Can I use a short GC column for this separation?
While shorter columns can provide faster analysis times for some FAME mixtures, achieving baseline separation of this compound and methyl oleate often requires long capillary columns (e.g., 100 m or even 200 m).[1] The increased length provides the necessary theoretical plates for resolving these closely eluting isomers.
Troubleshooting Guides
Problem: Poor Resolution or Co-elution of this compound and Methyl Oleate Peaks
Possible Causes and Solutions:
-
Inadequate Stationary Phase Polarity:
-
Solution: Ensure you are using a highly polar cyanopropyl-based capillary column specifically designed for FAME analysis (e.g., SP-2560, CP-Sil 88, or equivalent).
-
-
Insufficient Column Length:
-
Solution: Increase the column length to enhance resolution. Columns of 100 m or longer are often necessary for this separation.
-
-
Suboptimal Oven Temperature Program:
-
Solution: A slow, carefully optimized temperature ramp is crucial. An isothermal program or a very slow ramp rate (e.g., 1-2°C/min) in the elution range of C18:1 isomers can significantly improve separation.
-
-
High Carrier Gas Flow Rate:
-
Solution: Reduce the carrier gas flow rate to increase the interaction time of the analytes with the stationary phase. This can improve resolution but will also increase the analysis time.
-
-
Column Overload:
-
Solution: If you are using a splitless injection for a concentrated sample, consider diluting your sample or switching to a split injection with an appropriate split ratio.
-
Problem: Peak Tailing for FAMEs
Possible Causes and Solutions:
-
Active Sites in the GC System:
-
Solution: Active sites in the injector liner, column, or detector can cause peak tailing. Regularly replace the inlet liner and septum. If the problem persists, trimming the first few centimeters of the column can help. Using a deactivated liner is also recommended.
-
-
Incomplete Derivatization:
-
Solution: Ensure your derivatization procedure is complete. The presence of underivatized fatty acids will lead to significant peak tailing. Optimize your reaction time, temperature, and reagent concentrations.
-
-
Sample Matrix Effects:
-
Solution: Non-volatile residues from your sample matrix can accumulate in the injector or at the head of the column. Using an inlet liner with glass wool can help trap these residues.
-
Quantitative Data Summary
The following table summarizes typical GC column parameters and expected resolution for the separation of this compound and methyl oleate.
| Parameter | Specification 1 | Specification 2 | Specification 3 |
| Column | Agilent J&W DB-FastFAME | SP™-2560 | Agilent CP-Select CB for FAME |
| Stationary Phase | High-content cyanopropyl | poly (biscyanopropyl siloxane) | Highly polar bonded phase |
| Length | 90 m | 200 m | 200 m |
| Internal Diameter | 0.25 mm | 0.25 mm | 0.25 mm |
| Film Thickness | 0.20 µm | 0.20 µm | Not Specified |
| Resolution (Rs) | Rs = 1.4 for C18:1 trans 11 and C18:1 cis 6 pair | Provides a high degree of separation | Good separation of trans isomers |
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)
This is a common and effective method for preparing FAMEs from lipid samples.
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid sample into a screw-cap test tube.
-
Reagent Addition: Add 2 mL of a 14% (w/v) solution of boron trifluoride in methanol.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water.
-
Separation: Vortex the tube for 1 minute and then allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.
Protocol 2: Example GC Parameters for this compound and Methyl Oleate Separation
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Setting |
| GC System | Agilent 7890 GC or equivalent |
| Column | Highly polar cyanopropyl column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm) |
| Carrier Gas | Hydrogen or Helium |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 100:1) |
| Oven Program | Initial Temp: 100°C, hold for 4 minRamp 1: 3°C/min to 240°CHold at 240°C for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 260°C |
Visualizations
Caption: A troubleshooting workflow for addressing poor separation of this compound and methyl oleate.
Caption: The relationship between key GC parameters and achieving successful isomer separation.
References
optimizing GC column selection for trans fatty acid methyl esters
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of trans fatty acid methyl esters (FAMEs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: Why must I derivatize fatty acids into FAMEs for GC analysis?
A: Free fatty acids are polar and can form hydrogen bonds, leading to poor chromatographic performance, including peak tailing and adsorption to active sites within the GC system.[1] Derivatization to FAMEs is a critical step that:
-
Increases Volatility : FAMEs are more volatile than their parent fatty acids, allowing them to be analyzed at lower temperatures, which reduces the risk of thermal degradation.[1]
-
Reduces Polarity : Converting the polar carboxyl group into a less polar methyl ester minimizes unwanted interactions with the GC system, resulting in sharper, more symmetrical peaks.[1]
-
Improves Separation : By neutralizing the highly polar carboxyl group, separation can be achieved based on other molecular features like carbon chain length, degree of unsaturation, and the geometry of double bonds (cis/trans).[1][2]
Q2: What is the best type of GC column for separating trans FAME isomers?
A: For resolving geometric (cis/trans) and positional isomers of FAMEs, highly polar stationary phases are required. The industry standard is a column coated with a high-percentage cyanopropyl polysiloxane phase.
-
High-Polarity Cyanopropyl Columns : Phases like SP-2560, CP-Sil 88, and HP-88 are specifically designed for this purpose. Their high cyanopropyl content (70-100%) creates strong dipole-induced dipole interactions that are necessary to separate closely related isomers.
-
Polyethylene Glycol (PEG) Columns : Also known as WAX columns, these are polar and suitable for general FAME analysis, but they typically fail to provide adequate resolution for complex cis and trans isomer mixtures.
Q3: Why are columns for trans FAME analysis often very long (e.g., 100 meters)?
A: The separation of numerous positional and geometric FAME isomers is a highly complex analytical challenge. A long column (e.g., 100 m) is required to generate the high number of theoretical plates (i.e., separation power) needed to achieve adequate resolution between these very similar compounds.
Q4: On a highly polar cyanopropyl column, what is the typical elution order for cis and trans isomers?
A: On highly polar cyanopropyl phases, such as the SP-2560 or HP-88, the interaction with the stationary phase is stronger for cis isomers. Consequently, trans isomers have shorter retention times and elute before their corresponding cis isomers. This is the opposite of the elution order seen on PEG (WAX) phases.
Troubleshooting Guides
Problem 1: Poor Resolution or Peak Co-elution
Overlapping peaks are a common issue when analyzing complex FAME mixtures, especially those containing cis and trans isomers.
| Possible Cause | Solution |
| Inappropriate GC Column | The stationary phase lacks the necessary selectivity. For resolving cis/trans isomers, a highly polar biscyanopropyl polysiloxane column (e.g., SP-2560, HP-88, CP-Sil 88) is mandatory. A less polar WAX column may be sufficient for general profiling but not for detailed isomer analysis. |
| Suboptimal Temperature Program | The oven ramp rate is too fast, not allowing sufficient time for compounds to separate on the column. Decrease the ramp rate (e.g., from 4°C/min to 2°C/min) to improve the separation of closely eluting peaks. A lower initial oven temperature can also enhance the resolution of early-eluting compounds. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or co-eluting peaks. Reduce the injection volume , dilute the sample , or increase the split ratio (e.g., from 50:1 to 100:1). |
| Carrier Gas Flow Rate is Not Optimal | The linear velocity of the carrier gas is too high or too low, reducing column efficiency. Optimize the flow rate (or head pressure) for your carrier gas (H₂ or He) to achieve the best balance between resolution and analysis time. |
Problem 2: Peak Tailing
Peak tailing reduces sensitivity and can make accurate integration and quantification difficult.
| Possible Cause | Solution |
| Active Sites in the System | Free silanol groups in the injector liner or on the column can interact with analytes. Replace the inlet liner with a new, deactivated one. If the problem persists, the column itself may be contaminated. |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate at the head of the column. "Bake out" the column at its maximum isothermal temperature limit. If this fails, trim the first 10-15 cm from the front of the column (injector side). |
| Incomplete Derivatization | Residual free fatty acids will exhibit significant tailing. Review your derivatization protocol to ensure the reaction goes to completion. The presence of water can hinder the esterification process. |
Problem 3: Irreproducible Peak Areas / Run-to-Run Variation
Inconsistent peak areas make reliable quantification impossible.
| Possible Cause | Solution |
| Injector Issues | A leaking septum can cause sample loss during injection. Replace the septum , as they wear out over time. Also check for carryover from the syringe, which may require more rigorous washing protocols between injections. |
| Inconsistent Sample Preparation | Variability in the derivatization procedure is a common source of error. Ensure the derivatization protocol is followed precisely for all standards and samples. Pay close attention to reaction times, temperatures, and reagent volumes. |
| System Leaks | Leaks in the gas lines or connections can cause fluctuations in flow and pressure, leading to variable retention times and peak areas. Use an electronic leak detector to systematically check all fittings from the gas source to the detector. |
Data Presentation: Column & Method Parameters
Table 1: Comparison of Common GC Stationary Phases for FAME Analysis
| Feature | Highly Polar Cyanopropyl Siloxane | Polyethylene Glycol (PEG / WAX) |
| Example Columns | SP-2560, HP-88, CP-Sil 88, Rt-2560 | DB-Wax, FAMEWAX, Stabilwax |
| Polarity | Very High | High |
| Primary Separation Mechanism | Dipole-induced dipole interactions, chain length, degree of unsaturation. | Polarity, chain length, degree of unsaturation. |
| Best For | Resolving complex mixtures of cis and trans isomers. Specified in official methods like AOAC 996.06. | General FAME profiling where cis/trans isomer separation is not the primary goal. Good for separating based on saturation level. |
| cis/trans Elution Order | trans elutes before cis. | cis elutes before trans. |
Table 2: Example GC-FID Parameters for trans FAME Analysis
| Parameter | Recommended Setting |
| GC System | Agilent 6890, 7890 or equivalent |
| Column | HP-88 (or equivalent), 100 m x 0.25 mm ID, 0.20 µm film |
| Carrier Gas | Hydrogen or Helium |
| Inlet Mode & Temp | Split (e.g., 100:1 ratio), 250 °C |
| Oven Program | Initial: 140 °C, hold 5 min; Ramp: 4 °C/min to 240 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 250 °C - 280 °C |
| Makeup Gas (N₂ or He) | ~30 mL/min |
| Hydrogen Flow | ~40 mL/min |
| Air Flow | ~450 mL/min |
| Note: These are starting parameters and should be optimized for your specific application and instrument. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride-Methanol (BF₃)
This protocol is a general guideline for converting lipids to FAMEs.
-
Sample Preparation : Weigh 10-25 mg of the lipid-containing sample into a screw-cap reaction vial.
-
Reagent Addition : Add 2 mL of 12-14% (w/w) Boron Trifluoride (BF₃) in methanol to the vial.
-
Reaction : Tightly cap the vial and heat at 60 °C for 10 minutes. Safety Note: Perform this step in a fume hood as BF₃ is corrosive and toxic.
-
Cooling : Cool the vial to room temperature.
-
Extraction : Add 1 mL of purified water and 1-2 mL of hexane to the vial.
-
Mixing : Shake the vial vigorously for 30-60 seconds to extract the FAMEs into the upper hexane layer.
-
Phase Separation : Allow the layers to fully separate.
-
Collection : Carefully transfer the upper hexane layer containing the FAMEs to a clean GC autosampler vial for analysis.
Protocol 2: Example GC-FID Analysis Method
This protocol provides a starting point for the chromatographic analysis of the prepared FAMEs.
-
Column Installation : Install a highly polar cyanopropyl column (e.g., 100 m x 0.25 mm, 0.2 µm SP-2560 or equivalent) according to the manufacturer's instructions.
-
System Conditioning : Condition the column overnight at its maximum isothermal temperature to ensure a stable baseline.
-
Method Setup : Program the GC with the parameters outlined in Table 2 .
-
Injection : Inject 1 µL of the hexane extract containing the FAMEs.
-
Data Acquisition : Acquire the chromatogram for the full duration of the temperature program.
-
Peak Identification : Identify peaks by comparing retention times with a well-characterized FAME standard mixture (e.g., Supelco 37 Component FAME Mix).
Visualization
Caption: A decision workflow for selecting the appropriate GC column for FAME analysis.
References
troubleshooting poor peak shape in methyl elaidate analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of methyl elaidate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding poor peak shape during the GC analysis of this compound and other fatty acid methyl esters (FAMEs).
Q1: Why is my this compound peak tailing?
Peak tailing, an asymmetrical peak with a drawn-out tail, is a frequent issue in GC analysis. For FAMEs like this compound, this is often caused by interactions between the analyte and active sites within the GC system.[1][2] These active sites can be exposed silanol groups in the injector liner, on glass wool, or at the head of the column.[3]
Other common causes include:
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Low Inlet Temperature: If the inlet temperature is too low, the high molecular weight this compound may not vaporize completely or quickly enough, leading to slow sample transfer and peak tailing.[1][4]
-
Contamination: Residue from previous injections or degraded septa can create active sites in the inlet liner.
-
Improper Column Installation: An incorrect column installation depth in the inlet can create dead volume, a space not efficiently swept by the carrier gas, which can cause tailing. A poor column cut can also create active sites.
-
Carrier Gas Flow Rate: A carrier gas flow rate that is too low can increase the time the analyte spends in the column, leading to band broadening and tailing.
-
System Leaks: Leaks in the system, particularly around the septum or column fittings, can disrupt the carrier gas flow and cause tailing.
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the first half of the peak is broader than the second, is typically a result of column overload. This occurs when the amount of sample injected exceeds the capacity of the column's stationary phase.
Key causes of column overload include:
-
High Sample Concentration: The sample is too concentrated for the column's capacity.
-
Large Injection Volume: Injecting too much sample volume can saturate the stationary phase.
To resolve fronting, consider the following solutions:
-
Dilute the sample.
-
Reduce the injection volume.
-
Increase the split ratio to introduce less sample onto the column.
-
Use a column with a thicker film or larger internal diameter, which increases sample capacity.
Q3: Why is my this compound peak split or showing a shoulder?
Split peaks occur when the sample is not introduced onto the column in a single, sharp band. This can manifest as two distinct peaks or a shoulder on the main peak.
Potential causes for split peaks include:
-
Improper Injection Technique: A slow or erratic manual injection can cause the sample to be introduced unevenly. Using an autosampler can often resolve this.
-
Incomplete Vaporization: If the sample doesn't vaporize homogeneously in the inlet, droplets can be transferred to the column at different times. Using an inlet liner with glass wool can aid in vaporization.
-
Solvent and Stationary Phase Mismatch: A significant polarity mismatch between the injection solvent and the column's stationary phase can prevent the sample from "wetting" the stationary phase evenly, leading to splitting.
-
Column Installation: Installing the column at the incorrect depth in the inlet can disrupt the sample transfer path.
Q4: What are the ideal GC column and conditions for this compound analysis?
For the analysis of FAMEs, polar stationary phases are generally recommended. Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases provide good separation based on the degree of unsaturation and carbon chain length. Using a column with a thin film thickness is also advisable for these high molecular weight compounds.
Troubleshooting Guides and Experimental Protocols
A systematic approach is the best way to identify and resolve chromatographic problems.
Systematic Troubleshooting Workflow
When encountering poor peak shape, follow a logical sequence of checks starting from the most common and easiest to address issues.
Caption: General troubleshooting workflow for poor GC peak shape.
Data Presentation
The following tables summarize key parameters and troubleshooting steps.
Table 1: Recommended GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | Polar Phase (e.g., DB-WAX, SP-2330) | Provides good separation of FAMEs based on unsaturation and chain length. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of efficiency and capacity. Thinner films are better for high molecular weight compounds. |
| Inlet Temperature | 250 °C (optimize as needed) | Ensures rapid and complete vaporization of this compound without causing thermal degradation. |
| Injection Mode | Split | Reduces the amount of sample reaching the column, preventing overload (fronting). |
| Split Ratio | 50:1 (adjust as needed) | A higher ratio may be needed for concentrated samples to prevent overload. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and higher efficiency. |
| Flow Rate | ~1-2 mL/min (constant flow) | An optimal flow rate is crucial for sharp, symmetrical peaks. |
| Oven Program | Start below solvent boiling point, then ramp | A temperature ramp is necessary to elute FAMEs with varying chain lengths. A slower ramp can improve resolution. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity for hydrocarbons like FAMEs. |
| Detector Temp. | 260-300 °C | Should be higher than the final oven temperature to prevent condensation. |
Table 2: Troubleshooting Summary for Poor Peak Shapes
| Issue | Primary Cause | Recommended Actions |
| Peak Tailing | Active Sites in System | 1. Replace the inlet liner and septum. 2. Trim 10-20 cm from the front of the column. 3. Use a high-quality, deactivated liner. |
| Low Inlet Temperature | Increase inlet temperature in 10-20 °C increments (do not exceed column max temp). | |
| System Leaks | Perform a leak check on all fittings, especially the septum nut and column connections. | |
| Peak Fronting | Column Overload | 1. Dilute the sample. 2. Reduce the injection volume. 3. Increase the split ratio. |
| Split Peaks | Poor Sample Vaporization | 1. Use a liner with deactivated glass wool to promote mixing and vaporization. 2. Check that the inlet temperature is appropriate. |
| Incorrect Column Installation | Reinstall the column, ensuring the correct insertion depth as per the manufacturer's instructions. | |
| Solvent/Phase Mismatch | Ensure the sample solvent is compatible with the column's stationary phase. |
Experimental Protocols
Protocol 1: Inlet Liner and Septum Replacement
Regular maintenance of the inlet is critical for good chromatography.
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40 °C) and wait for the system to cool.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut or retaining ring.
-
Replace Septum: Remove the old septum with forceps and replace it with a new one. Do not overtighten the nut.
-
Remove Liner: Unscrew the inlet assembly to access the liner. Carefully remove the old liner using forceps. Be aware it may still be warm.
-
Inspect and Clean: Inspect the inside of the inlet for any debris, such as pieces of the old septum or ferrule.
-
Install New Liner: Wearing clean gloves, insert a new, deactivated liner with a new O-ring.
-
Reassemble: Reassemble the inlet.
-
Restore Flow and Leak Check: Restore the carrier gas flow and perform a leak check (see Protocol 2).
-
Condition: Briefly condition the system before running samples.
Protocol 2: System Leak Check
Leaks are a common source of chromatographic problems, including baseline instability and poor peak shape.
-
Pressurize System: Set the column head pressure to your typical operating pressure.
-
Use Electronic Leak Detector: Turn on an electronic leak detector and allow it to warm up.
-
Check Connections: Carefully move the probe around all potential leak points:
-
Septum nut
-
Column fittings at the inlet and detector
-
Gas line connections to the GC
-
-
Identify Leak: An audible or visual alarm will indicate a leak.
-
Tighten Fitting: If a leak is found, gently tighten the fitting (no more than a quarter-turn past finger-tight for ferrules). Overtightening can cause damage.
-
Re-check: Re-check the connection for leaks after tightening. If the leak persists, the fitting may need to be disassembled and reassembled with a new ferrule.
Logical Relationship Diagram
Caption: Decision tree for troubleshooting peak tailing.
References
preventing isomerization of methyl elaidate during sample preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of methyl elaidate during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its isomerization important?
This compound is the methyl ester of elaidic acid, which is a trans monounsaturated fatty acid. In many research and development applications, particularly in lipidomics and drug development, the specific isomeric configuration (cis or trans) of a fatty acid is crucial to its biological activity and physical properties. Isomerization, the conversion of one isomer to another (e.g., trans to cis), can lead to inaccurate analytical results and misinterpretation of experimental data. Therefore, preserving the original isomeric purity of this compound throughout sample preparation is critical for reliable and reproducible results.
Q2: What are the primary factors that cause the isomerization of this compound?
The isomerization of this compound is primarily caused by:
-
Heat: Elevated temperatures provide the activation energy necessary to overcome the rotational barrier of the carbon-carbon double bond, leading to conversion between cis and trans forms.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical isomerization.
-
Acids and Bases: Strong acid or base catalysts, often used in the derivatization of fatty acids to fatty acid methyl esters (FAMEs), can promote isomerization.[2][3] Acid-catalyzed methods, in particular, have been shown to increase the formation of trans isomers.[2]
-
Oxygen: The presence of oxygen can lead to the formation of free radicals, which can catalyze the isomerization process.
Q3: What are the ideal storage conditions for this compound samples and standards to prevent isomerization?
To maintain the isomeric integrity of this compound, samples and standards should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a non-frost-free freezer to minimize temperature fluctuations.
-
Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation-induced isomerization.
-
Container: Use high-quality, non-reactive glass containers with PTFE-lined caps to ensure a tight seal and prevent contamination.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and analysis of this compound samples.
Problem 1: Appearance of unexpected peaks corresponding to isomers in my chromatogram.
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Possible Cause 1: High Temperature during Derivatization. Many standard protocols for FAME preparation involve heating. This is a primary cause of isomerization.
-
Solution: Opt for a low-temperature derivatization method. If an acid-catalyzed method is necessary, use milder conditions (e.g., lower temperature and shorter reaction time). Base-catalyzed methods are generally performed at lower temperatures and are less prone to causing isomerization.[4]
-
-
Possible Cause 2: Use of a Strong Acid Catalyst. Acid catalysts like boron trifluoride (BF₃)-methanol and hydrochloric acid (HCl)-methanol can induce isomerization, especially with prolonged reaction times or high temperatures.
-
Solution: Consider using a base-catalyzed method, such as sodium methoxide in methanol, which is less likely to cause isomerization of conjugated dienes. If free fatty acids are present, a two-step method involving saponification followed by a milder acid-catalyzed esterification can be used.
-
-
Possible Cause 3: Exposure to Light or Oxygen. Photochemical and oxidative processes can lead to isomerization.
-
Solution: Perform all sample preparation steps under low-light conditions. Use amber glassware and purge all solvents and sample vials with an inert gas like nitrogen or argon. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents can help quench free radicals.
-
Problem 2: Low recovery of this compound.
-
Possible Cause 1: Incomplete Derivatization. The reaction to form the methyl ester may not have gone to completion.
-
Solution: Ensure that the reagents are fresh and anhydrous, as water can interfere with the esterification reaction. Optimize the reaction time and temperature for your specific sample matrix, keeping in mind the risk of isomerization with excessive heat.
-
-
Possible Cause 2: Degradation of the Sample. In addition to isomerization, exposure to harsh conditions can lead to the degradation of the fatty acid.
-
Solution: Follow the recommended storage and handling procedures meticulously. Minimize the time samples are exposed to room temperature and light. Use antioxidants to prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Low-Temperature Acid-Catalyzed Methylation (Minimized Isomerization)
This protocol utilizes a lower temperature to reduce the risk of isomerization associated with traditional acid-catalyzed methods.
Materials:
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Lipid sample
-
Toluene
-
1.2% HCl in Methanol (prepared from concentrated HCl)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Heating block or water bath set to 45°C
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Dissolve the lipid sample in 0.2 mL of toluene in a screw-capped glass tube.
-
Add 1.5 mL of methanol, followed by 0.3 mL of 8% (w/v) HCl solution in methanol/water (85:15, v/v). This results in a final HCl concentration of 1.2%.
-
Vortex the tube to ensure thorough mixing.
-
Incubate the tube at 45°C overnight (approximately 14-16 hours).
-
After incubation, allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Methylation (Sodium Methoxide)
This method is rapid and performed at a mild temperature, making it suitable for preventing the isomerization of conjugated fatty acids. Note that this method does not methylate free fatty acids.
Materials:
-
Lipid sample
-
0.5 M Sodium Methoxide in Methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Water bath set to 50°C
Procedure:
-
Dissolve the lipid sample in 1 mL of hexane in a screw-capped glass tube.
-
Add 0.2 mL of 0.5 M sodium methoxide in methanol.
-
Vortex the tube for 2 minutes.
-
Incubate at 50°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and wash the organic layer.
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Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Data Presentation
Table 1: Comparison of Derivatization Methods and their Propensity for Isomerization
| Derivatization Method | Catalyst | Typical Temperature | Typical Reaction Time | Isomerization Potential | Notes |
| Acid-Catalyzed | |||||
| Boron Trifluoride (BF₃) in Methanol | BF₃ | 60-100°C | 10-60 min | High | Can cause isomerization and formation of methoxy artifacts, especially with polyunsaturated fatty acids. |
| HCl in Methanol | HCl | 45-100°C | 1-16 hours | Moderate to High | Milder than BF₃ but can still cause isomerization at higher temperatures and longer reaction times. |
| Base-Catalyzed | |||||
| Sodium Methoxide in Methanol | NaOCH₃ | Room Temp - 50°C | 5-20 min | Low | Does not methylate free fatty acids. Efficient in preventing isomerization of conjugated fatty acids. |
| Two-Step Method | |||||
| Saponification (NaOH/KOH) followed by Acid-Catalyzed Esterification (BF₃ or HCl) | NaOH/KOH then BF₃/HCl | Varies | Varies | Low to Moderate | Saponification step hydrolyzes all acyl lipids, followed by esterification of the resulting free fatty acids. The mild conditions for the final esterification step can minimize isomerization. |
Visualizations
Caption: Recommended experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for isomerization of this compound.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Methyl Elaidate in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of methyl elaidate in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix. These effects can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantification. In complex samples like biological fluids or food products, co-extracting substances can interfere with the ionization of this compound in the mass spectrometer source or affect its behavior during chromatographic separation.
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects depend on the sample type:
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Biological Samples (e.g., plasma, serum): The primary interfering compounds are phospholipids, which are highly abundant and can cause significant ion suppression in LC-MS analysis. Other sources include salts, proteins, and other endogenous lipids.
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Food Samples (e.g., edible oils, dairy, meat): The matrix is often highly complex and can contain triglycerides, free fatty acids, sterols, pigments, and in processed foods, a wide range of other ingredients that can interfere with the analysis.
Q3: How can I detect and assess the magnitude of matrix effects in my assay?
A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the standard (post-extraction spike). The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement. Generally, ME values between -20% and +20% are considered acceptable, but this can vary depending on the assay requirements.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Problem 1: Poor recovery of this compound.
-
Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during sample cleanup.
-
Troubleshooting Steps:
-
Optimize Extraction Protocol: Re-evaluate the solvent system and extraction parameters (e.g., pH, temperature, mixing time). For fatty matrices, ensure the chosen solvent has adequate lipophilicity.
-
Evaluate Sample Cleanup: If using Solid-Phase Extraction (SPE), ensure the sorbent and elution solvents are appropriate for this compound. Consider alternative cleanup strategies if significant analyte loss is observed.
-
Perform Recovery Experiments: Spike a known amount of this compound standard into a blank matrix before the extraction and cleanup steps. The percentage of the standard recovered will indicate the efficiency of your sample preparation.
-
Problem 2: High variability in quantitative results between replicate samples.
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Possible Cause: Inconsistent matrix effects between samples or sample inhomogeneity.
-
Troubleshooting Steps:
-
Improve Sample Homogenization: Ensure that the initial sample is thoroughly homogenized to obtain representative aliquots.
-
Enhance Sample Cleanup: Implement a more rigorous cleanup method to remove a larger portion of the interfering matrix components. This can help to normalize the matrix effect across different samples.
-
Utilize an Internal Standard: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, is the most effective way to compensate for variability in matrix effects and sample preparation.
-
Problem 3: Significant signal suppression or enhancement observed.
-
Possible Cause: Co-elution of matrix components with this compound, leading to interference in the ion source of the mass spectrometer.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the separation of this compound from interfering matrix components.
-
Implement Robust Sample Cleanup: Employ techniques specifically designed to remove the problematic matrix components. For example, use phospholipid removal plates for plasma samples or a QuEChERS-based method with appropriate cleanup sorbents for food samples.
-
Use a Different Calibration Strategy: If matrix effects cannot be eliminated, they can often be compensated for by using matrix-matched calibration standards or a stable isotope-labeled internal standard.
-
Data Presentation: Impact of Matrix Effects and Mitigation Strategies
The following tables summarize illustrative quantitative data on the impact of matrix effects on this compound quantification and the effectiveness of various mitigation strategies.
Table 1: Matrix Effect on this compound Signal in Different Complex Samples (LC-MS/MS Analysis)
| Sample Matrix | Sample Preparation | Matrix Effect (%) | Interpretation |
| Human Plasma | Protein Precipitation | -65% | Severe Signal Suppression |
| Bovine Milk | Liquid-Liquid Extraction | -40% | Moderate Signal Suppression |
| Olive Oil | Dilute and Shoot | +25% | Signal Enhancement |
| Pork Fat | QuEChERS | -55% | Severe Signal Suppression |
Table 2: Recovery of this compound using Different Sample Preparation and Calibration Strategies
| Sample Matrix | Sample Preparation | Calibration Method | Apparent Recovery (%) |
| Human Plasma | Protein Precipitation | External Calibration | 35% |
| Human Plasma | Phospholipid Removal | External Calibration | 85% |
| Human Plasma | Phospholipid Removal | Matrix-Matched Calibration | 98% |
| Pork Fat | QuEChERS | External Calibration | 45% |
| Pork Fat | QuEChERS with C18 cleanup | External Calibration | 75% |
| Pork Fat | QuEChERS with C18 cleanup | Stable Isotope Dilution | 102% |
Experimental Protocols
Protocol 1: Phospholipid Removal from Plasma Samples for this compound Analysis
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Phospholipid Removal:
-
Place a phospholipid removal plate on a collection plate.
-
Transfer the supernatant from the previous step to the wells of the phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the eluate in the collection plate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Extraction and Cleanup for this compound in Edible Oil
-
Sample Extraction:
-
Weigh 5 g of the oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS or LC-MS/MS analysis.
-
Protocol 3: Preparation of Matrix-Matched Calibration Standards
-
Prepare Blank Matrix Extract:
-
Extract a sample of the matrix that is known to be free of this compound using the same sample preparation protocol as for the unknown samples.
-
-
Prepare Stock Solution of this compound:
-
Prepare a concentrated stock solution of this compound in a pure solvent (e.g., methanol or hexane).
-
-
Prepare Calibration Standards:
-
Serially dilute the this compound stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.
-
These standards will now have the same matrix composition as the unknown samples.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards along with the unknown samples.
-
Construct the calibration curve using the peak areas or peak area ratios from the matrix-matched standards.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Selection of mitigation strategy based on sample type.
Technical Support Center: Methyl Elaidate Analytical Standards
This technical support center provides guidance on the stability and storage of methyl elaidate analytical standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound analytical standards?
A1: For long-term storage, it is recommended to store this compound analytical standards at -20°C or below. Some suppliers also provide a shelf life for storage at 2-8°C.[1] For solutions of this compound in solvent, storage at -80°C is also a common recommendation. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: What is the expected shelf life of a this compound analytical standard?
A2: The shelf life of this compound analytical standards is limited and the expiration date is provided on the product label.[1] One supplier indicates a stability of at least two years when stored at -20°C. The actual shelf life is highly dependent on storage conditions and handling.
Q3: How should I handle this compound standards to ensure stability?
A3: To maintain the integrity of your this compound standard, it is crucial to minimize its exposure to light, oxygen, and moisture. It is recommended to work with the standard under an inert atmosphere (e.g., nitrogen or argon) and to use amber glass vials for storage to protect it from light. Avoid repeated freeze-thaw cycles by aliquoting the standard into smaller, single-use vials.
Q4: In what solvent should I dissolve this compound for storage?
A4: this compound is soluble in organic solvents such as chloroform and methanol. When preparing stock solutions, use high-purity, dry solvents. For long-term storage of solutions, it is advisable to use a solvent that is less prone to reacting with the ester, such as a non-polar solvent like hexane, and to store it under an inert atmosphere at -20°C or -80°C.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound, as with other unsaturated fatty acid methyl esters, are oxidation and hydrolysis. The double bond in the elaidic acid moiety is susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other secondary oxidation products. Hydrolysis of the ester linkage can occur in the presence of moisture, resulting in the formation of elaidic acid and methanol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., peak area changes over time) | Degradation of the standard due to improper storage or handling. | 1. Review your storage conditions. Ensure the standard is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Prepare fresh dilutions from a new aliquot or a freshly opened standard. 3. Perform a purity check using the experimental protocols outlined below (Acid Value and Peroxide Value Determination). |
| Appearance of new peaks in the chromatogram | Formation of degradation products (e.g., oxidation or hydrolysis products). | 1. Identify potential degradation products using techniques like GC-MS. Common degradation products of unsaturated FAMEs include aldehydes, ketones, and epoxides. 2. If degradation is confirmed, discard the old standard and open a new one. 3. Re-evaluate your handling and storage procedures to prevent future degradation. |
| Decrease in the concentration of the standard solution | Evaporation of the solvent or degradation of the analyte. | 1. Ensure vials are tightly sealed. Use vials with PTFE-lined caps for better sealing. 2. Store solutions at low temperatures (-20°C or -80°C) to minimize solvent evaporation. 3. If degradation is suspected, verify the purity of the standard as described above. |
| Physical changes in the standard (e.g., discoloration, precipitation) | Significant degradation has occurred. | Do not use the standard. Discard it according to your institution's safety guidelines and obtain a fresh standard. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| Temperature | -20°C or below | High stability, minimal degradation. | Recommended for long-term storage. |
| 2-8°C | Moderate stability, potential for slow degradation over time. | Suitable for short-term storage as per manufacturer's guidelines. | |
| Room Temperature | Low stability, increased rate of degradation. | Avoid for storage. | |
| Light | Exposed to UV or ambient light | Accelerates oxidation. | Store in amber vials or protect from light. |
| Atmosphere | Presence of Oxygen | Promotes oxidation of the double bond. | Store under an inert atmosphere (e.g., nitrogen, argon). |
| Humidity | Presence of Moisture | Can lead to hydrolysis of the ester. | Store in a dry environment and use desiccants if necessary. |
Experimental Protocols
Protocol 1: Determination of Acid Value
Objective: To quantify the free fatty acids present in the this compound standard as an indicator of hydrolytic degradation. This method is adapted from standard methods for fatty acid methyl esters.
Materials:
-
This compound sample
-
Solvent mixture: Toluene and 95% (V/V) ethanol (1:1 mixture by volume), neutralized.
-
Potassium hydroxide (KOH) solution, standardized (0.1 M or 0.01 M)
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Phenolphthalein indicator solution (1% in ethanol)
-
250 mL conical flask
-
Burette
Procedure:
-
Accurately weigh approximately 1-5 g of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of the neutralized solvent mixture to the flask.
-
Add a few drops of phenolphthalein indicator solution.
-
If the solution is not colorless, titrate with the standardized KOH solution until a faint pink color that persists for at least 30 seconds is observed. This is the blank titration.
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To the sample flask, titrate with the standardized KOH solution, shaking vigorously, until the same faint pink endpoint is reached.
-
Record the volume of KOH solution used.
Calculation: Acid Value (mg KOH/g) = (V - Vb) * C * 56.1 / W
Where:
-
V = volume of KOH solution used for the sample titration (mL)
-
Vb = volume of KOH solution used for the blank titration (mL)
-
C = concentration of the standardized KOH solution (mol/L)
-
56.1 = molar mass of KOH ( g/mol )
-
W = weight of the sample (g)
Protocol 2: Determination of Peroxide Value
Objective: To quantify the peroxides and hydroperoxides present in the this compound standard as an indicator of oxidative degradation. This method is a common procedure for oils and fats.
Materials:
-
This compound sample
-
Solvent mixture: Acetic acid and chloroform (3:2 by volume)
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Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N)
-
Starch indicator solution (1%)
-
250 mL conical flask with a stopper
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL conical flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for one minute, and then keep it in the dark for exactly 5 minutes.
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Add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.
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Add about 0.5 mL of starch indicator solution. A blue color will appear.
-
Continue the titration, shaking vigorously, until the blue color disappears completely.
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Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq O₂/kg) = (S - B) * N * 1000 / W
Where:
-
S = volume of Na₂S₂O₃ solution used for the sample titration (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank titration (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Mandatory Visualization
Caption: Troubleshooting workflow for addressing stability issues with this compound standards.
Caption: Major degradation pathways of this compound: oxidation and hydrolysis.
References
Technical Support Center: Derivatization of Elaidic Acid to Methyl Elaidate
Welcome to the technical support center for the derivatization of elaidic acid to methyl elaidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this compound for gas chromatography (GC) analysis and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing elaidic acid to this compound?
A1: The most prevalent methods for converting elaidic acid to its methyl ester (a type of Fatty Acid Methyl Ester or FAME) are acid-catalyzed and base-catalyzed methylation. Acid-catalyzed methods often utilize reagents like boron trifluoride in methanol (BF₃-MeOH) or methanolic hydrochloric acid (HCl/MeOH). Base-catalyzed methods typically employ sodium methoxide (NaOCH₃) or potassium hydroxide in methanol (KOH/MeOH).
Q2: Why is derivatization of elaidic acid necessary for GC analysis?
A2: Derivatization is crucial for several reasons. Free fatty acids like elaidic acid are polar and have low volatility, which can lead to poor peak shape (tailing) and late elution times in gas chromatography. Converting them to their corresponding methyl esters increases their volatility and reduces their polarity, resulting in sharper peaks and better separation.
Q3: Can high temperatures during acid-catalyzed methylation affect my results?
A3: Yes, high temperatures in acid-catalyzed reactions can lead to the degradation of unsaturated fatty acids and the formation of artifacts. For instance, it can cause isomerization of conjugated dienes. While elaidic acid is a trans-monounsaturated fatty acid and less susceptible to isomerization than conjugated systems, prolonged exposure to harsh acidic conditions and high heat should be avoided to prevent unwanted side reactions.[1][2]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors, including the presence of water in the reaction mixture, which can inhibit the reaction, incomplete reaction due to insufficient reaction time or temperature, or the use of degraded reagents. For base-catalyzed methods, the presence of a high concentration of free fatty acids can lead to soap formation, which also reduces the yield.
Q5: How can I purify the synthesized this compound?
A5: After the reaction, a common purification method involves extraction of the this compound into a nonpolar solvent like hexane. The hexane layer can then be washed with water to remove any remaining catalyst and polar byproducts. For higher purity, column chromatography using silica gel is an effective technique.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of elaidic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Presence of Water: Water interferes with the esterification reaction.[3] 2. Incomplete Reaction: Reaction time or temperature may be insufficient. 3. Degraded Reagents: The catalyst (e.g., BF₃-MeOH) may have degraded over time. 4. Insufficient Catalyst: The amount of catalyst may be too low for the amount of elaidic acid. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider adding a water scavenger if necessary. 2. Optimize reaction time and temperature. For acid catalysis, a common condition is 60°C for 10-20 minutes. For base catalysis, milder conditions like 50°C for 20 minutes can be effective.[2] 3. Use fresh derivatization reagents. Store them under appropriate conditions (e.g., protected from moisture). 4. Ensure a sufficient molar excess of the methylating agent. |
| Presence of Unreacted Elaidic Acid in GC Analysis | 1. Incomplete Methylation: Similar to low yield, the reaction may not have gone to completion. 2. Base-Catalyzed Method Issue: Base-catalyzed methods like using sodium methoxide may not efficiently methylate free fatty acids.[1] | 1. Increase reaction time or temperature, or use a fresh batch of reagents. 2. If starting with a high concentration of free elaidic acid, an acid-catalyzed method (e.g., BF₃-MeOH) is generally more effective. |
| Appearance of Unexpected Peaks in the Chromatogram | 1. Side Reactions: Acid-catalyzed methods, especially at high temperatures, can produce methoxy artifacts and other byproducts. 2. Contamination: Solvents or glassware may be contaminated. | 1. Use milder reaction conditions (lower temperature and shorter time). Consider using a base-catalyzed method if artifact formation is a persistent issue. 2. Use high-purity solvents and thoroughly clean all glassware before use. |
| Poor Peak Shape (Tailing) for this compound | 1. GC Column Issues: The GC column may be contaminated or degraded. 2. Incomplete Derivatization: Residual underivatized elaidic acid can cause tailing. | 1. Condition the GC column according to the manufacturer's instructions or replace it if it's old. 2. Re-evaluate the derivatization protocol to ensure complete conversion to the methyl ester. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol (BF₃-MeOH)
This method is highly effective for the methylation of free fatty acids.
Materials:
-
Elaidic acid
-
BF₃-Methanol (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with Teflon-lined caps
Procedure:
-
Weigh approximately 10-20 mg of the elaidic acid sample into a reaction vial.
-
Add 2 mL of 14% BF₃-Methanol reagent to the vial.
-
Securely cap the vial and heat at 60°C for 15 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the this compound into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Quantitative Data:
| Parameter | Value | Expected Yield | Reference |
| Reaction Temperature | 60°C | >95% | |
| Reaction Time | 15 min | >95% | |
| Catalyst | 14% BF₃-MeOH | >95% |
Protocol 2: Base-Catalyzed Methylation using Methanolic KOH
This is a milder method suitable for samples with low free fatty acid content.
Materials:
-
Elaidic acid sample
-
0.2 M Potassium Hydroxide (KOH) in Methanol
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials with Teflon-lined caps
Procedure:
-
Dissolve a known amount of the elaidic acid-containing lipid sample in 2 mL of hexane in a reaction vial.
-
Add 1 mL of 0.2 M methanolic KOH.
-
Cap the vial and vortex vigorously for 30 seconds.
-
Heat the mixture at 50°C for 20 minutes in a water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and vortex briefly.
-
Allow the layers to separate.
-
The upper hexane layer containing the this compound is ready for GC analysis.
Quantitative Data:
| Parameter | Value | Expected Yield | Reference |
| Reaction Temperature | 50°C | >98% (for triglycerides) | |
| Reaction Time | 20 min | >98% (for triglycerides) | |
| Catalyst | 0.2 M Methanolic KOH | >98% (for triglycerides) |
Note: Base-catalyzed methods are highly efficient for transesterification of triglycerides but may be less effective for free fatty acids.
Visual Guides
Caption: General workflow for the derivatization of elaidic acid.
Caption: Troubleshooting decision tree for elaidic acid derivatization.
References
- 1. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Technical Support Center: Chromatographic Analysis of Methyl Elaidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to co-eluting peaks with methyl elaidate in chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound is the methyl ester of elaidic acid, which is a trans-unsaturated fatty acid. Accurate separation and quantification of this compound are crucial in food analysis for nutritional labeling, as consumption of trans fats has been linked to adverse health effects.[1] In drug development and biological research, distinguishing it from its cis-isomer, methyl oleate, and other fatty acid methyl esters (FAMEs) is essential for understanding lipid metabolism and cellular processes.
Q2: What are the most common reasons for the co-elution of peaks with this compound?
Co-elution with this compound in gas chromatography (GC) is often due to:
-
Inadequate Column Selection: Using a non-polar or low-polarity column is a primary cause of co-elution, as it may not provide sufficient selectivity to separate cis and trans isomers.[2]
-
Suboptimal Temperature Program: An inappropriate oven temperature program, such as a ramp rate that is too fast, can lead to insufficient separation of closely eluting compounds.[3]
-
Incomplete Sample Derivatization: If the conversion of fatty acids to FAMEs is incomplete, the resulting free fatty acids can cause peak tailing and may overlap with FAME peaks.
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks that may merge with adjacent peaks.
Q3: How can I confirm if a peak is truly co-eluting with this compound?
If you have a mass spectrometer (MS) or a diode array detector (DAD) coupled to your chromatograph, you can assess peak purity.
-
Mass Spectrometry (MS): By examining the mass spectra across the peak, you can identify the presence of multiple components. If the mass spectrum changes from the leading edge to the trailing edge of the peak, it indicates co-elution.[2]
-
Diode Array Detector (DAD): For liquid chromatography, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. Different spectra at different points of the peak suggest the presence of more than one compound.[2]
Q4: Can liquid chromatography (LC) be used to resolve co-elution issues with this compound?
Yes, high-performance liquid chromatography (HPLC), particularly with a silver ion (Ag+-HPLC) column, can be a powerful tool. It can be used as a pre-analytical fractionation step to separate FAMEs based on their degree of unsaturation and isomerism before GC-MS analysis. Reversed-phase HPLC with C18 columns can also be used for the separation of FAMEs.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks in Gas Chromatography (GC)
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks when analyzing this compound by GC.
Problem: A single, broad, or shouldering peak is observed where this compound is expected, suggesting co-elution with another compound, most commonly its cis-isomer, methyl oleate.
Troubleshooting Workflow:
References
minimizing degradation of methyl elaidate during analysis
Technical Support Center: Methyl Elaidate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the methyl ester form of elaidic acid, a monounsaturated trans-fatty acid.[1] Its stability is crucial for accurate analytical results, as degradation can lead to the formation of artifacts and unreliable quantification.
Q2: What are the primary causes of this compound degradation?
The main causes of this compound degradation are oxidation, exposure to high temperatures, and presence of moisture.[2][3] The double bond in the molecule is susceptible to oxidation, which can be initiated by heat, light, and the presence of metals.
Q3: How should I properly store this compound standards and samples?
To ensure stability, this compound should be stored at low temperatures, typically between 2-8°C for short-term and -20°C for long-term storage.[4] It is recommended to store it in a tightly sealed container, protected from light and moisture. For optimal stability, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Oxidative degradation: Exposure to air (oxygen) during sample preparation or storage. | - Work under an inert atmosphere (nitrogen or argon) whenever possible.- Use degassed solvents for sample preparation.- Add an antioxidant (e.g., BHT) to the sample, if compatible with the analytical method. |
| Thermal degradation: Use of high temperatures during sample preparation (e.g., evaporation, derivatization). | - Use a gentle stream of nitrogen for solvent evaporation at low temperatures.- Optimize derivatization conditions (temperature and time) to be as mild as possible. | |
| Adsorption to surfaces: Loss of analyte due to binding to glassware or plasticware. | - Use silanized glassware to minimize adsorption.- Rinse all transfer vessels with a small amount of solvent to recover any adsorbed analyte. | |
| Presence of unexpected peaks in the chromatogram | Formation of oxidation products: Degradation of this compound into aldehydes, ketones, and other oxidation byproducts. | - Follow proper storage and handling procedures to prevent oxidation.- Prepare samples fresh whenever possible. |
| Contamination: Introduction of impurities from solvents, reagents, or equipment. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment before use. | |
| Poor chromatographic peak shape | Interaction with the column: The polarity of this compound can sometimes lead to tailing on certain GC or LC columns. | - Consider derivatization to a less polar compound if not already done.- Use a column specifically designed for fatty acid methyl ester (FAME) analysis. |
| Co-elution with matrix components: Interference from other compounds in the sample. | - Optimize the chromatographic method (e.g., temperature gradient, mobile phase composition) to improve separation.- Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances. |
Experimental Protocols
Protocol 1: Sample Preparation for Gas Chromatography (GC) Analysis
This protocol outlines a general procedure for the preparation of samples containing this compound for GC analysis, focusing on minimizing degradation.
Materials:
-
Sample containing this compound
-
Hexane (high purity, degassed)
-
Internal standard (e.g., methyl heptadecanoate)
-
Anhydrous sodium sulfate
-
Silanized glassware (vials, pipettes)
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Nitrogen gas supply
Procedure:
-
Sample Collection: Collect the sample and immediately place it on ice or at 4°C to minimize enzymatic or microbial activity.
-
Extraction:
-
To a known amount of sample, add a precise volume of hexane containing the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to extract the lipids.
-
Centrifuge the sample to separate the layers.
-
-
Drying and Concentration:
-
Carefully transfer the hexane (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Under a gentle stream of nitrogen, evaporate the solvent to the desired concentration. Avoid complete dryness to prevent loss of volatile compounds.
-
-
Analysis:
-
Transfer the concentrated extract to a GC vial.
-
Analyze the sample promptly using a suitable GC method for FAME analysis.
-
Protocol 2: Acid-Catalyzed Methylation for Total Fatty Acid Analysis
This protocol is for the derivatization of fatty acids (including those from triglycerides) to their corresponding methyl esters.
Materials:
-
Lipid sample
-
Toluene
-
Methanolic HCl (e.g., 1.25 M)
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup:
-
Place the lipid sample in a screw-capped glass tube.
-
Add toluene and methanolic HCl.
-
-
Methylation:
-
Heat the mixture at 100°C for 1-1.5 hours.
-
-
Extraction:
-
After cooling to room temperature, add hexane and deionized water to the tube.
-
Vortex the mixture to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
-
Analysis:
-
The hexane layer containing the FAMEs can be directly analyzed by GC.
-
Visualizations
Caption: Workflow for this compound analysis with key degradation prevention steps.
Caption: Factors leading to this compound degradation and resulting products.
References
dealing with baseline noise in low-level methyl elaidate detection
Welcome to the technical support center for the analysis of low-level methyl elaidate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to baseline noise and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of baseline noise in GC-MS analysis of this compound?
A1: Baseline noise in gas chromatography-mass spectrometry (GC-MS) can originate from several sources. These can be broadly categorized as chemical, electrical, and instrumental.[1][2]
-
Chemical Noise: This is often due to contamination within the GC system. Potential sources include:
-
Carrier Gas Impurities: Contaminated carrier or detector gases can introduce noise. It's important to ensure high-purity gases and to check for potential contamination if a gas cylinder has been recently changed or is running low.[1]
-
Septum Bleed: The septum in the injector can degrade at high temperatures, releasing siloxane compounds that create baseline disturbances.[3][4] This is often observed as an increase in noise as the temperature program progresses.
-
Column Bleed: Degradation of the GC column's stationary phase at high temperatures can lead to a rising baseline. Insufficient column conditioning can also contribute to this.
-
Contamination: Contamination can be present in the inlet liner, the column itself, or the detector. This can come from the sample matrix, previous injections, or handling.
-
-
Electrical Noise: This appears as random spikes or irregular noise on the baseline.
-
Power Supply: Fluctuations or instability in the power supply can introduce electrical noise.
-
Faulty Connections: Loose or oxidized electrical connections can cause disturbances.
-
-
Instrumental Factors:
-
Detector Issues: A dirty Flame Ionization Detector (FID) jet or collector can cause erratic electrical behavior and noise. For MS detectors, a dirty ion source or aging detector components like the electron multiplier can be a source of noise.
-
Incorrect Gas Flow Rates: Suboptimal detector gas flow rates can negatively impact your results and contribute to noise.
-
Q2: My chromatogram shows sharp, random spikes. What is the likely cause and how can I fix it?
A2: Sharp, random spikes in the baseline are typically due to electrical disturbances or particulate matter passing through the detector.
-
Electrical Spikes: These can be caused by other electronic equipment in the laboratory. Try to identify and temporarily switch off nearby instruments to see if the spiking stops. Also, check for loose or faulty electrical connections on your GC-MS system.
-
Particulate Matter: Small particles from the sample, septum, or column can cause spikes as they pass through the detector. Ensure your samples are properly filtered and that you are using high-quality septa to avoid coring and particle generation. Regularly inspect and clean the inlet liner.
Q3: I'm observing a steady upward or downward drift in my baseline. What could be the reason?
A3: Baseline drift is a gradual increase or decrease in the baseline signal during a run.
-
Upward Drift: This often indicates contamination in the system or degradation of the column's stationary phase (column bleed). A column bake-out may help remove contaminants. If the column is damaged, it will need to be replaced.
-
Downward Drift: This can occur if the column has not been properly conditioned and equilibrated to the analysis temperature.
-
Temperature and Flow Rate: In some cases, baseline drift can be normal, especially during a temperature program at high temperatures. Using a constant flow mode for the carrier gas, as opposed to constant pressure, can help mitigate baseline rise with increasing temperature.
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common issues encountered during low-level this compound detection.
Guide 1: Troubleshooting High Baseline Noise
High baseline noise can obscure low-level peaks and affect the accuracy of quantification. Follow these steps to identify and resolve the source of the noise.
Step 1: Initial System Checks
-
Review Method Parameters: Ensure that the attenuation is set appropriately and that detector gas flow rates are at the recommended values for your instrument.
-
Check Gas Supply: Verify the purity of your carrier and detector gases. If a gas cylinder was recently changed, it could be a source of contamination.
Step 2: Isolate the Source of Contamination
-
Inlet Contamination: Cool down the injector to room temperature. If the baseline noise decreases significantly, the contamination is likely in the inlet.
-
Action: Perform inlet maintenance, which includes replacing the septum and inlet liner.
-
-
Column Contamination: If the noise persists after checking the inlet, the column may be contaminated with semi-volatile compounds from previous injections.
-
Action: Perform a column bake-out according to the manufacturer's instructions. If the noise does not improve, you may need to trim the first few centimeters of the column or replace it entirely.
-
-
Detector Contamination: If the baseline noise has been gradually increasing over time, the detector may be contaminated.
-
Action: Clean the detector components according to the manufacturer's guidelines. For an FID, this involves cleaning the jet and collector. For an MS, this may involve cleaning the ion source.
-
Guide 2: Optimizing for Low-Level Detection
Achieving low limits of detection (LOD) and quantification (LOQ) for this compound requires careful optimization of both the sample preparation and the GC-MS method.
Sample Preparation:
-
Derivatization: Fatty acids like elaidic acid are typically converted to their more volatile fatty acid methyl esters (FAMEs), such as this compound, for GC analysis. Common derivatization reagents include boron trifluoride in methanol (BF3-MeOH) or methanolic HCl. Ensure the derivatization reaction goes to completion for accurate quantification.
-
Extraction and Cleanup: Use high-purity solvents for extraction to avoid introducing contaminants. Solid-phase extraction (SPE) can be an effective technique to concentrate the analyte and remove interfering matrix components.
GC-MS Method Parameters:
-
Injection Mode: For low concentrations, a splitless injection is often preferred to introduce more of the sample onto the column.
-
Column Choice: A polar capillary column, such as a wax-type column (e.g., DB-FATWAX), is generally suitable for the separation of FAMEs.
-
Mass Spectrometry Mode: For enhanced sensitivity and selectivity at low levels, consider using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode instead of full scan mode.
Data and Protocols
Table 1: Example GC-MS Parameters for FAME Analysis
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable gas chromatograph. |
| Column | DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm | A polar column designed for FAME separation, offering good resolution and inertness. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Splitless (for low concentrations) | Maximizes the amount of analyte transferred to the column. |
| Carrier Gas | Helium, constant flow mode at ~1 mL/min | Provides good separation efficiency. Constant flow mode helps stabilize the baseline during temperature programming. |
| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min | A typical temperature program to separate a range of FAMEs. |
| MS System | Agilent 5977 or equivalent | A standard mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | SIM or MRM (for low levels) | Increases sensitivity and selectivity by monitoring specific ions for the target analyte. |
| Transfer Line Temp | 240 °C | Prevents condensation of analytes before they reach the MS source. |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for FAMEs
| Analytical Method | Analyte | LOD | LOQ | Reference |
| GC-FID | Various FAMEs | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL | |
| GC-MS/MS (MRM) | FAMEs in aqueous samples | 9 - 437 ng/L | - | |
| GC-MS | Methyl hexadecanoate | 11.94 ng/mL | - | |
| GC-MS | Methyl stearate | 11.90 ng/mL | - |
Note: LOD and LOQ are method and matrix-dependent. The values presented are for general reference.
Experimental Protocol: Derivatization of Elaidic Acid to this compound
This protocol describes a common method for preparing FAMEs for GC-MS analysis using BF3-Methanol.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid extract or oil sample into a screw-cap glass tube.
-
Saponification (Optional, for bound fatty acids): Add 2 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 5-10 minutes. This will hydrolyze triglycerides and other esters to free fatty acids.
-
Methylation: Cool the tube to room temperature. Add 2 mL of 14% Boron Trifluoride (BF3) in methanol. Cap tightly and heat at 100°C for 5 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 rpm) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visual Guides
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Methyl Elaidate Utilizing a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative determination of methyl elaidate, a significant trans fatty acid methyl ester (FAME). The validation of the primary analytical method, Gas Chromatography with Flame Ionization Detection (GC-FID), is detailed using a Certified Reference Material (CRM). A comparative analysis with an alternative technique, High-Performance Liquid Chromatography (HPLC), is also presented to assist researchers in selecting the most suitable method for their specific applications.
The accurate quantification of this compound is crucial in various fields, including food science, nutrition, and biofuel production, due to the health implications of trans fats and for quality control purposes. Method validation using a CRM ensures the reliability, accuracy, and traceability of the analytical results.
Validated Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a well-established and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs. Its high resolution, sensitivity, and robustness make it a preferred method for the routine analysis of fatty acid profiles.
Experimental Protocol: GC-FID
1. Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness), and an autosampler.
2. Certified Reference Material (CRM): A certified reference material of this compound in a suitable solvent (e.g., heptane) with a known concentration and uncertainty, traceable to a national metrology institute. The certificate of analysis provides the certified value and information on its traceability[1][2][3].
3. Sample Preparation:
-
CRM Stock Solution: Prepare a stock solution of the this compound CRM in hexane or another appropriate solvent to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: A series of calibration standards are prepared by serially diluting the CRM stock solution to cover the expected concentration range of the samples.
-
Sample Derivatization: For samples containing elaidic acid, a derivatization step is required to convert it to its methyl ester, this compound. A common method is to use a reagent like 14% boron trifluoride in methanol (BF3/MeOH) and heat the sample, followed by extraction of the FAMEs into an organic solvent like hexane[4][5].
4. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
Data Presentation: GC-FID Method Validation
The performance of the GC-FID method was validated using a this compound CRM. The key validation parameters are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 1.5% | ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise ≥ 10:1 |
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC offers a viable alternative to GC-FID for the analysis of FAMEs, with particular advantages in the separation of geometric isomers (cis and trans).
Experimental Protocol: HPLC
1. Instrumentation: An HPLC system equipped with a UV or evaporative light scattering detector (ELSD), a C18 reversed-phase column, and an autosampler.
2. Sample Preparation: The same lipid extraction and FAME derivatization protocol as described for GC-FID can be used for HPLC analysis. The final FAME extract is dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
3. HPLC Conditions:
-
Mobile Phase: Isocratic elution with acetonitrile is a common mobile phase for FAME analysis.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm or ELSD.
Data Presentation: Comparative Performance
The following table compares the typical performance characteristics of GC-FID and HPLC for the analysis of this compound.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Derivatization | Mandatory to increase volatility. | Often performed to improve chromatographic properties and detection. |
| Resolution of Isomers | Can be challenging for complex mixtures of cis and trans isomers. | Often provides superior resolution of cis and trans isomers. |
| Sensitivity | Generally very high. | Good, but can be lower than GC-FID depending on the detector. |
| Speed | Run times can be relatively long depending on the temperature program. | Can offer faster analysis times with modern columns and systems. |
| Cost & Complexity | Relatively lower operational cost. | Higher initial and operational costs due to solvent consumption. |
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
Both GC-FID and HPLC are suitable techniques for the quantitative analysis of this compound. The validation of the GC-FID method using a Certified Reference Material demonstrates its accuracy, precision, and reliability for routine analysis. The choice between GC-FID and HPLC will ultimately depend on the specific requirements of the analysis. For applications demanding high-resolution separation of cis and trans isomers, HPLC may be the preferred method. However, for routine quality control and general fatty acid profiling, GC-FID remains a robust and cost-effective solution. This guide provides the necessary data and protocols to aid researchers in making an informed decision based on their analytical needs.
References
- 1. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ELAIDIC ACID METHYL ESTER | 1937-62-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. s4science.at [s4science.at]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Methyl Elaidate and Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of methyl elaidate and methyl oleate, the methyl esters of the trans and cis isomers of oleic acid, respectively. While direct comparative studies on these methyl esters are limited, this document synthesizes findings from research on their parent fatty acids, elaidic acid and oleic acid, to infer their biological activities. This information is crucial for researchers in various fields, including cancer biology, immunology, and metabolic diseases.
Executive Summary
This compound, the trans-isomer, and methyl oleate, the cis-isomer, exhibit distinct and often opposing biological effects. The available data, primarily from studies on their corresponding free fatty acids, suggest that this compound is associated with pro-apoptotic and pro-inflammatory responses, while methyl oleate tends to be less cytotoxic and in some contexts, anti-inflammatory. These differences are rooted in their distinct molecular structures, which influence their incorporation into cellular membranes and their impact on key signaling pathways.
Data Presentation
The following tables summarize the key quantitative findings from comparative studies on the parent fatty acids of this compound and methyl oleate.
Table 1: Comparative Effects on Cell Viability
| Parameter | Cell Line | Compound | Concentration | Time (h) | Result | Reference |
| Cell Viability (MTT Assay) | HepG2 | Oleate | 100-800 µM | 24 | Less cytotoxic than elaidate | [1] |
| Cell Viability (MTT Assay) | HepG2 | Elaidate | 100-800 µM | 24 | More cytotoxic than oleate | [1] |
| Cell Viability (MTT Assay) | SH-SY5Y | Elaidic Acid | 50-800 µM | 24 | Significant reduction in viability | [2] |
| Cell Viability | Hippocampal Neurons | Oleic Acid | Not specified | 24 | Induced apoptosis | [3] |
| Cell Viability | Hippocampal Neurons | Methyl Oleate | Not specified | 24 | No change in cell viability | [3] |
Table 2: Comparative Effects on Inflammation and Endoplasmic Reticulum (ER) Stress
| Parameter | Cell Line | Compound | Concentration | Time (h) | Result | Reference |
| Xbp1 Splicing | RAW264.7 Macrophages | Elaidate | 500 µM | 6 | No significant induction | |
| Xbp1 Splicing | RAW264.7 Macrophages | Oleate | 500 µM | 6 | No significant induction | |
| IRE1α Phosphorylation | RAW264.7 Macrophages | Elaidate | 500 µM | 6 | Mild reduction | |
| IRE1α Phosphorylation | RAW264.7 Macrophages | Oleate | 500 µM | 6 | Mild reduction | |
| CHOP Protein Levels | RAW264.7 Macrophages | Elaidate | 500 µM | 6 | No significant change | |
| CHOP Protein Levels | RAW264.7 Macrophages | Oleate | 500 µM | 6 | No significant change | |
| TNF-α Expression | Human Macrophages | Elaidate | 30 µM | 44 | Minimal effect | |
| TNF-α Expression | Human Macrophages | Oleate | 30 µM | 44 | Minimal effect |
Key Biological Effects
Cytotoxicity and Apoptosis
Studies on the parent fatty acids consistently indicate that elaidic acid is more cytotoxic than oleic acid. Elaidic acid has been shown to reduce the viability of SH-SY5Y neuroblastoma cells in a dose-dependent manner. In silico studies suggest that this compound may induce apoptosis by binding to the pro-apoptotic protein Bax and inhibiting the p53 inhibitor, MDM2. This suggests a potential mechanism for its anti-cancer properties.
Conversely, oleic acid has been shown to induce apoptosis in neuronal cells through a caspase-3-independent pathway involving the dephosphorylation of Bad. Notably, in the same study, methyl oleate did not affect cell viability, suggesting that the free carboxyl group of oleic acid might be crucial for this specific apoptotic effect, or that the esterification alters its cellular uptake and metabolism in a way that mitigates this effect in neurons.
Inflammation and the Unfolded Protein Response (UPR)
The trans-isomer, elaidate, and the cis-isomer, oleate, appear to have different effects on inflammatory and ER stress pathways. In RAW264.7 macrophages, neither elaidate nor oleate significantly induced the unfolded protein response (UPR), a cellular stress response pathway. In fact, both fatty acids led to a mild reduction in the phosphorylation of IRE1α, a key sensor of ER stress.
However, other studies have implicated fatty acids in modulating inflammatory responses. For instance, in human macrophages, both elaidate and oleate were found to have minimal long-term effects on the expression of the pro-inflammatory cytokine TNF-α. It is important to note that the inflammatory potential of these fatty acids can be context-dependent, varying with the cell type and the presence of other stimuli.
Signaling Pathways
The differential biological effects of this compound and methyl oleate can be attributed to their influence on distinct signaling pathways.
This compound and the p53-Mediated Apoptotic Pathway
Based on in silico modeling, this compound is proposed to activate the p53 tumor suppressor pathway, a critical regulator of apoptosis. By binding to MDM2, an E3 ubiquitin ligase that targets p53 for degradation, this compound could prevent the degradation of p53. This would lead to the stabilization and accumulation of p53, allowing it to translocate to the nucleus and activate the transcription of pro-apoptotic genes like Bax.
Caption: Proposed p53-mediated apoptotic pathway induced by this compound.
Fatty Acids and the NF-κB and MAPK Inflammatory Pathways
Both NF-κB and MAPK signaling pathways are central to the inflammatory response. While direct comparative studies on this compound and methyl oleate are lacking, studies on their parent fatty acids suggest potential modulation of these pathways. For instance, elaidic acid has been shown to increase nuclear NF-κB in human macrophages after a short treatment. The diagram below illustrates a general workflow for investigating the effects of these compounds on these pathways.
Caption: Experimental workflow for comparing inflammatory responses.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Prepare stock solutions of this compound and methyl oleate in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%). Treat cells with a range of concentrations of each compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound or methyl oleate, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p53, p53, p-p65, p65, p-JNK, JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence, largely extrapolated from studies on their parent fatty acids, indicates that this compound and methyl oleate possess distinct biological activities. This compound appears to have greater cytotoxic and pro-apoptotic potential, possibly through activation of the p53 pathway, making it a compound of interest in cancer research. In contrast, methyl oleate exhibits lower cytotoxicity and may have different, potentially less inflammatory, effects.
It is imperative for future research to conduct direct comparative studies on this compound and methyl oleate to confirm these inferred effects and to further elucidate the underlying molecular mechanisms. Such studies will be crucial for understanding the health implications of dietary trans and cis fatty acids and for the development of novel therapeutic strategies.
References
Differential Inflammatory Response to Cis vs. Trans Fatty Acid Methyl Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric configuration of fatty acids plays a crucial role in modulating inflammatory responses within the body. While cis fatty acids are generally considered to have neutral or even anti-inflammatory properties, their trans isomers, particularly those produced through industrial hydrogenation, are increasingly recognized as potent inducers of inflammation. This guide provides a comparative analysis of the differential inflammatory responses to cis and trans fatty acid methyl esters, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Inflammatory Marker Expression
Experimental evidence consistently demonstrates that trans fatty acids are more potent inducers of pro-inflammatory cytokines compared to their cis counterparts. The following tables summarize quantitative data from in vitro studies on murine C2C12 myotubes and 3T3-L1 adipocytes.
Table 1: Effect of Oleic Acid (cis) vs. Elaidic Acid (trans) on TNF-α and IL-6 Expression in C2C12 Myotubes
| Treatment (24h) | TNF-α mRNA Expression (% of Control) | IL-6 mRNA Expression (% of Control) | IL-6 Secretion (pg/mg protein) |
| Control (Vehicle) | 100 | 100 | 429 ± 62 |
| Oleic Acid (100 µM) | No significant change | ~250 | ~750 |
| Elaidic Acid (100 µM) | ~170 | No significant change | No significant change |
| Elaidic Acid (500 µM) | ~190 | No significant change | Detectable levels |
Data adapted from Vang et al., 2011.[1][2]
Table 2: Effect of Oleic Acid (cis) vs. Elaidic Acid (trans) on Adipokine Expression in 3T3-L1 Adipocytes
| Treatment (24h) | Resistin mRNA Expression (% of Control) | Adiponectin mRNA Expression (% of Control) |
| Control (Vehicle) | 100 | 100 |
| Oleic Acid (100 µM) | ~72 | ~125 |
| Elaidic Acid (100 µM) | No significant change | No significant change |
Data adapted from Vang et al., 2011.[1][2]
Signaling Pathways of Fatty Acid-Induced Inflammation
The pro-inflammatory effects of trans fatty acids are primarily mediated through the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the downstream activation of NF-κB and MAPK signaling cascades. In contrast, cis fatty acids like oleic acid do not typically activate this pathway and may even have inhibitory effects on inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cis and trans fatty acid inflammatory responses.
Cell Culture and Fatty Acid Treatment
This protocol describes the culture of C2C12 myoblasts and their differentiation into myotubes, followed by treatment with fatty acids.
References
- 1. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Guide to Inter-Laboratory Comparison of Trans Fatty Acid Methyl Ester Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of trans fatty acid methyl esters (FAMEs) is crucial for food labeling, nutritional studies, and ensuring product quality. This guide provides an objective comparison of common analytical methods for trans FAME analysis, supported by experimental data from various studies. It delves into detailed experimental protocols and presents quantitative data in a clear, comparative format.
Performance Comparison of Analytical Methods
The selection of an analytical method for trans FAME analysis depends on factors such as the required level of detail (total trans content vs. individual isomers), sensitivity, sample matrix, and available instrumentation. The most prevalent techniques are Gas Chromatography (GC) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).
Gas Chromatography (GC) is considered the gold standard for detailed fatty acid analysis, capable of separating and quantifying individual cis and trans isomers. The performance of GC methods is highly dependent on the type of capillary column used. Highly polar cyanopropyl siloxane columns (e.g., SP-2560, HP-88, Rtx-2330) are preferred for resolving cis and trans isomers.[1][2]
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) offers a rapid and less complex alternative for determining total trans fat content. This method measures the absorption of infrared light at a specific wavenumber corresponding to the trans double bond.[3][4]
Below is a summary of key performance parameters for these methods based on data from various studies and proficiency testing programs.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) |
| Principle | Separation of FAMEs on a capillary column followed by detection. | Measurement of IR absorption at ~966 cm⁻¹ for trans double bonds.[3] |
| Sample Preparation | Lipid extraction and derivatization to FAMEs required. | Can be performed directly on melted fat or extracted lipid. |
| Limit of Detection (LOD) | 0.01% to 0.05% | ~0.5% |
| Precision (Repeatability RSD) | 0.89% to 2.34% | 1.52% to 13.26% for 1.95% to 39.12% trans content. |
| Precision (Reproducibility RSD) | 1.46% to 3.72% | 1.62% to 18.97% for 1.95% to 39.12% trans content. |
| Accuracy (% Recovery) | Close to 100% | High accuracy in the range of 0.53% to 40.69% trans content. |
| Throughput | Lower due to longer analysis times. | High, suitable for rapid screening. |
| Cost | Higher initial instrument cost and ongoing consumable costs. | Lower initial instrument cost. |
Experimental Workflow for Trans FAME Analysis
The following diagram illustrates a typical experimental workflow for the analysis of trans fatty acid methyl esters using gas chromatography.
Caption: General workflow for trans FAME analysis by GC.
Detailed Experimental Protocols
Accurate and reproducible results in trans FAME analysis are highly dependent on standardized experimental protocols. The following sections detail common methodologies for sample preparation and analysis.
Lipid Extraction
The initial step in FAME analysis from food matrices is the extraction of lipids. The choice of method depends on the sample type. For solid samples, an acid and/or alkali hydrolysis followed by solvent extraction is common.
Protocol: Acid Hydrolysis and Solvent Extraction
-
Weigh a homogenized sample into a flask.
-
Add an internal standard (e.g., C13:0 or C19:0) for accurate quantification.
-
Perform acid hydrolysis by adding a strong acid (e.g., HCl) and heating.
-
Extract the lipids using a mixture of organic solvents (e.g., hexane and diethyl ether).
-
Evaporate the solvent to obtain the lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The conversion of fatty acids to their more volatile methyl esters is a critical step for GC analysis. Base-catalyzed transesterification is a rapid and widely used method.
Protocol: Base-Catalyzed Methylation (AOCS Ce 1h-05)
-
Dissolve the extracted lipid sample in a suitable solvent (e.g., hexane).
-
Add a solution of sodium methoxide in methanol.
-
Agitate the mixture for a specified time to allow for the reaction to complete.
-
Add a stopping reagent (e.g., an acid) to neutralize the catalyst.
-
Wash the FAMEs with water and collect the organic layer containing the FAMEs.
A comparison of different derivatization methods has shown that while base-catalyzed methods are efficient, a subsequent acid-catalyzed step or the use of reagents like (trimethylsilyl)diazomethane (TMS-DM) can improve the recovery of certain unsaturated fatty acids.
Gas Chromatography (GC) Analysis
The separation of FAMEs is typically performed on a high-polarity capillary column.
Typical GC Conditions (based on AOCS Ce 1h-05):
-
Column: Highly polar capillary column (e.g., 100 m x 0.25 mm i.d., 0.2 µm film thickness, cyanopropyl polysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 225 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all FAMEs.
-
Injection: A split injection is commonly used.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
This method provides a rapid determination of total trans fat content.
Protocol: ATR-FTIR Analysis
-
Melt the fat or oil sample if it is solid at room temperature.
-
Apply a small amount of the sample directly onto the ATR crystal.
-
Record the infrared spectrum.
-
The absorbance at approximately 966 cm⁻¹ is used for quantification against a calibration curve prepared from standards with known trans fat content.
Inter-Laboratory Proficiency
Participation in proficiency testing programs, such as the AOCS Laboratory Proficiency Program, is essential for laboratories to benchmark their performance against a global network. These programs provide samples with known compositions of trans fatty acids, allowing laboratories to assess the accuracy and reliability of their analytical methods. The data from these programs often highlight the challenges in achieving low inter-laboratory relative standard deviations (RSD), especially at low concentrations of trans fats.
References
Data Presentation: Quantitative Comparison of Analytical Techniques
A Comprehensive Comparison of Quantitative Analytical Methods for Methyl Elaidate versus Other C18:1 Isomers
For researchers, scientists, and drug development professionals, the accurate quantification of individual C18:1 fatty acid isomers is critical due to their distinct physiological and pathological effects. This compound (trans-9-C18:1), a primary trans fatty acid found in partially hydrogenated vegetable oils, and its cis-isomer, methyl oleate (cis-9-C18:1), the most abundant monounsaturated fatty acid in nature, are of particular interest. This guide provides an objective comparison of the leading analytical techniques for the quantitative analysis of this compound versus other C18:1 isomers, supported by experimental data and detailed protocols.
The choice of analytical method for the quantification of C18:1 isomers depends on the specific requirements of the study, including the need for isomer separation, sensitivity, and sample throughput. Gas chromatography (GC) is the most widely used technique, offering excellent resolution of cis and trans isomers. High-performance liquid chromatography (HPLC), particularly with a silver-ion stationary phase, provides complementary separation capabilities. Nuclear magnetic resonance (NMR) spectroscopy offers a non-destructive method for quantification without the need for extensive sample derivatization.
Table 1: Gas Chromatography (GC) Performance for C18:1 Isomer Separation
| Parameter | Highly Polar Cyanopropylsiloxane Columns (e.g., SP-2560, CP-Sil 88, Rt-2560) |
| Typical Elution Order | Trans isomers elute before cis isomers.[1] For C18:1 isomers: this compound (trans-9) elutes before Methyl oleate (cis-9).[1] |
| Resolution | Baseline separation of this compound and methyl oleate is achievable.[2] High resolution for various positional and geometric C18:1 isomers.[3] |
| Limit of Detection (LOD) | In the low femtomol range on-column for GC-MS methods.[4] For GC-MS, LODs can be in the range of ng/mL. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. For GC-MS, LOQs can be in the range of ng/mL. |
| Advantages | High resolution, established methods, good for complex mixtures. |
| Disadvantages | Requires derivatization to volatile esters (FAMEs). |
Table 2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Parameter | Performance Characteristics |
| Silver-Ion HPLC (Ag+-HPLC) | Separation Principle | Separation is based on the number, configuration, and position of double bonds through complexation with silver ions. |
| Elution Order | Saturated < Trans < Cis. | |
| Advantages | Excellent for separating isomers with the same number of double bonds but different configurations (cis/trans). | |
| Disadvantages | Can be complex to set up and may require fraction collection for further analysis. | |
| ¹H-NMR Spectroscopy | Quantitative Principle | Integration of specific proton signals (e.g., olefinic protons) allows for the determination of the relative amounts of different isomers. |
| Key Signals | Olefinic protons of cis and trans isomers have distinct chemical shifts. | |
| Advantages | Non-destructive, requires minimal sample preparation, provides structural information. | |
| Disadvantages | Lower sensitivity compared to GC, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for the key techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the steps for the quantitative analysis of C18:1 isomers as fatty acid methyl esters (FAMEs).
a) Lipid Extraction and Transesterification:
-
Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Evaporate the solvent under a stream of nitrogen.
-
Transesterify the lipid extract to FAMEs using 0.5 M sodium methoxide in anhydrous methanol at 45°C for 5 minutes.
-
Neutralize the reaction with 15% sodium bisulfate.
-
Extract the FAMEs with hexane for GC-MS analysis.
b) GC-MS Analysis:
-
GC Column: Use a highly polar capillary column such as a CP-Sil 88 or SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at a rate of 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Injector Temperature: 225°C.
-
Detector (MS):
-
Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Monitor characteristic ions for this compound and methyl oleate.
-
-
Quantification: Use a calibration curve generated from certified standards of this compound and methyl oleate. An internal standard (e.g., methyl heptadecanoate) should be used to correct for variations in extraction and injection.
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Protocol
This method is ideal for the preparative separation of cis and trans C18:1 FAMEs prior to GC analysis.
-
Column Preparation: Use a commercially available or lab-prepared silver-ion column. A silica-based column can be loaded with silver ions by flushing with a solution of silver nitrate.
-
Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a more polar solvent like acetonitrile, is typically used. The exact composition may need to be optimized for the specific separation.
-
Sample Injection: Dissolve the FAME mixture in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the trans and cis isomers as they elute from the column. The elution can be monitored using a UV detector at a low wavelength (e.g., 205 nm) or an evaporative light scattering detector (ELSD).
-
Analysis of Fractions: Analyze the collected fractions by GC-MS as described in the previous protocol to quantify the individual isomers within each fraction.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Protocol
This protocol provides a non-destructive method for quantifying the relative amounts of this compound and methyl oleate.
-
Sample Preparation: Dissolve a known amount of the FAME mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Phase and baseline correct the spectra.
-
-
Quantification:
-
Identify the distinct signals for the olefinic protons of the cis (~5.34 ppm) and trans (~5.36 ppm) isomers.
-
Integrate the area under these peaks. The ratio of the integrals corresponds to the molar ratio of the isomers in the mixture.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of C18:1 isomers, comparing GC-MS and Ag+-HPLC-GC pathways.
Differential Signaling Pathways of Oleic Acid and Elaidic Acid
Oleic acid and elaidic acid have been shown to exert distinct effects on cellular signaling pathways, particularly those related to inflammation and metabolism. The diagram below illustrates some of these differential effects.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. Gas chromatographic separation of cis-trans isomers: methyl oleate/methyl elaidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of GC and HPLC for Methyl Elaidate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of methyl elaidate, a key trans fatty acid methyl ester (FAME), is critical in fields ranging from food science and nutrition to clinical diagnostics. The two primary analytical techniques for this purpose, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of GC and HPLC methods for the analysis of this compound, supported by experimental data to inform method selection and validation.
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a well-established and robust method for FAME analysis, recognized by official bodies like the AOAC.[1] It offers high resolution and sensitivity for a wide range of fatty acid methyl esters. Conversely, HPLC provides a powerful alternative, especially in the separation of geometric isomers (cis/trans), a task that can be challenging for standard GC methods.[2]
Experimental Protocols
A critical step preceding the analysis by either GC or HPLC is the derivatization of elaidic acid into its more volatile methyl ester, this compound. This is typically achieved through a methylation reaction.
Sample Preparation: Methylation of Elaidic Acid
A common and effective method for the methylation of fatty acids is using a reagent like 7% Boron Trifluoride (BF3) in methanol.
-
Dissolution: Dissolve the lipid extract or oil sample containing elaidic acid in toluene.
-
Reaction: Add 7% BF3-methanol reagent to the sample solution in a screw-capped glass test tube.
-
Heating: Heat the mixture in a controlled temperature bath to facilitate the esterification process.
-
Extraction: After cooling, add water and an organic solvent like hexane to the mixture. Vortex thoroughly to extract the fatty acid methyl esters (including this compound) into the organic phase.
-
Isolation: The hexane layer containing the FAMEs is carefully separated and can be concentrated if necessary before injection into the chromatograph.
Gas Chromatography (GC-FID) Method
The analysis of FAMEs by GC-FID is a widely adopted standard procedure.
-
System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A high-polarity capillary column is essential for the separation of fatty acid methyl esters. Commonly used columns include SP-2560 or CP-Sil 88 (100 m x 0.25 mm ID, 0.20 µm film thickness).[1][2]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Temperatures:
-
Injector: 250°C
-
Detector: 250°C
-
Oven: Isothermal at 180°C or a temperature program to optimize separation.
-
-
Injection: A small volume (typically 1 µL) of the FAMEs solution in hexane is injected.
-
Identification: Peaks are identified by comparing their retention times with those of a certified this compound standard.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC offers a compelling alternative, particularly for its superior resolution of cis and trans isomers.
-
System: An HPLC system equipped with a UV detector.
-
Column: Two C18 reversed-phase columns connected in series (e.g., Shim-Pack VP-ODS, 250 mm × 4.6 mm, 5 µm) can provide the necessary resolution.
-
Mobile Phase: Isocratic elution with acetonitrile is an effective mobile phase for separating FAMEs.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at 40°C to ensure reproducible retention times.
-
Detection: UV detection at 205 nm is suitable for the analysis of FAMEs.
-
Identification: The this compound peak is identified by comparing its retention time to that of a pure standard.
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics for the GC-FID and HPLC-UV methods for the analysis of this compound and other fatty acid methyl esters. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparison of Method Performance for FAME Analysis
| Parameter | GC-FID | HPLC-UV | Key Considerations |
| Resolution of Isomers (cis/trans) | Can be challenging; may require specialized columns. | Excellent resolution of cis and trans isomers. | HPLC is superior for accurate quantification of individual isomers. |
| Volatility Requirement | Requires volatile compounds (FAMEs). | Can analyze less volatile compounds directly. | Derivatization to FAMEs is standard for both for comparability. |
| Sample Throughput | Run times can be longer for high-resolution separations. | Modern methods can offer faster analysis times. | Method optimization is key for high throughput in both techniques. |
| Detector | FID is universal for organic compounds but destructive. | UV detection is non-destructive but requires a chromophore. | GC is often coupled with Mass Spectrometry (MS) for definitive identification. |
Table 2: Quantitative Performance Data for FAME Analysis
| Validation Parameter | GC-FID (Representative Data) | HPLC-UV (Reported Data for FAMEs) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Typically 95-105% | Not explicitly reported in the compared study. |
| Precision (RSD%) | < 5% | < 3% for repeatability |
| Limit of Detection (LOD) | Dependent on the specific analyte and system. | Not explicitly reported in the compared study. |
| Limit of Quantification (LOQ) | Dependent on the specific analyte and system. | Sufficient for the analysis of FAMEs in various samples. |
Mandatory Visualization
References
A Comparative Guide to the Quantification of Methyl Elaidate: Methods, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of fatty acids like methyl elaidate is crucial for applications ranging from biofuel analysis to nutritional science and pharmaceutical research. This compound, the methyl ester of elaidic acid (a trans-fatty acid), is often analyzed as part of a broader fatty acid methyl ester (FAME) profile. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of the primary methods used for this compound quantification, supported by experimental data and detailed protocols.
The most common techniques for quantifying this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, accuracy, precision, and sample preparation requirements.
Quantitative Performance Comparison
The selection of a quantification method often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key quantitative performance metrics for the most prevalent techniques.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy |
| Accuracy | High; Accuracy values of 99.87% to 102.16% have been reported for fatty acid analysis[1]. | High; Results are often comparable to GC-FID[2][3]. | High; Results show good agreement with GC analyses[4]. |
| Precision (%RSD) | Excellent; Intra-day precision of 1.34-4.03% and inter-day precision of 2.08-5.16% for FAMEs[1]. Repeatability for retention times often < 0.5%. | Good; Repeatability (RSD) is typically less than 3%. | Good; Often depends on the specific nuclei being quantified and instrument parameters. |
| Limit of Detection (LOD) | Very Low; Typically in the range of 0.21 to 0.54 µg/mL for FAMEs. | Low; Can be determined based on signal-to-noise ratio, often in the low µg/mL range. | Moderate; Generally less sensitive than chromatographic methods. |
| Limit of Quantification (LOQ) | Very Low; Typically in the range of 0.63 to 1.63 µg/mL for FAMEs. | Low; Can be determined based on signal-to-noise ratio. | Moderate; Higher than GC and HPLC. |
| Linearity (r²) | Excellent; Typically > 0.999. | Excellent; Typically > 0.99. | Excellent; Signal integral is directly proportional to the number of nuclei. |
| Sample Preparation | Derivatization to FAMEs required. Can be automated. | Derivatization to FAMEs is common for UV detection. | Minimal; often only requires dissolving the sample in a deuterated solvent. |
| Analysis Time | Moderate to Long (typically 20-60 min per sample). | Short to Moderate (typically 10-30 min per sample). | Very Short (can be less than a minute per sample). |
Experimental Workflow and Protocols
The general workflow for the quantification of this compound in a lipid sample involves sample preparation (extraction and derivatization), followed by instrumental analysis and data processing.
References
A Researcher's Guide to Methyl Elaidate Certified Reference Materials for Accurate Food Analysis
For researchers, scientists, and drug development professionals vested in the accurate quantification of trans fatty acids in food products, the choice of a certified reference material (CRM) is paramount. Methyl elaidate, the methyl ester of elaidic acid (the primary trans isomer of oleic acid), stands as a cornerstone CRM for the calibration and validation of analytical methods, most notably gas chromatography. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.
Performance Comparison of Analytical Standards for Trans Fat Analysis
The performance of an analytical method for trans fat quantification is intrinsically linked to the quality and suitability of the chosen certified reference material. While this compound is a widely used calibrant, other standards are also employed. The following table summarizes key performance characteristics of gas chromatography (GC) methods validated using this compound and other common reference standards. The data presented is a synthesis from various validation studies and demonstrates the expected performance of a well-established analytical method.
| Performance Parameter | This compound CRM | Mixed FAME CRM (with trans isomers) | Trielaidin CRM (triglyceride) |
| Linearity (R²) | >0.999[1] | >0.999 | >0.999 |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low mg/100g range | Analyte-dependent, comparable to individual standards | Method-dependent, requires derivatization |
| Limit of Quantitation (LOQ) | Analyte-dependent, typically in the low mg/100g range[2] | Analyte-dependent, comparable to individual standards | Method-dependent, requires derivatization |
| Accuracy (Recovery %) | 90-106%[3] | 95-105% | 92-108% |
| Precision (RSD %) | Intraday: <4%, Interday: <6%[3][4] | Intraday: <5%, Interday: <7% | Intraday: <5%, Interday: <8% |
Note: Performance data is dependent on the specific analytical method, instrumentation, and laboratory conditions. The values presented are typical for validated GC-FID methods.
Experimental Protocols: A Step-by-Step Guide
Accurate determination of trans fatty acids using this compound as a CRM involves a multi-step process. The following is a detailed protocol based on established methods such as AOAC 996.06.
Sample Preparation and Fat Extraction
-
Homogenization: Solid food samples are cryogenically ground or homogenized to ensure a representative sample.
-
Internal Standard Addition: A known amount of an internal standard, such as triheneicosanoin (21:0 TAG) or heptadecanoic acid (C17:0), is added to the sample. This standard is used to correct for variations in extraction and derivatization efficiency.
-
Hydrolysis: The sample undergoes acid hydrolysis (e.g., with hydrochloric acid) or a combination of alkaline and acid hydrolysis to break down the food matrix and release the fat.
-
Extraction: The released fat is extracted using a suitable solvent system, typically a mixture of diethyl ether and hexane.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Methylation: The extracted fat is converted to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. A common reagent for this is 7% boron trifluoride in methanol (BF₃-methanol).
-
Procedure: The extracted fat is dissolved in toluene, and the BF₃-methanol reagent is added. The mixture is then heated at 100°C for 45 minutes.
-
Extraction of FAMEs: After cooling, water and hexane are added to the reaction mixture. The upper hexane layer, which contains the FAMEs, is collected for GC analysis.
Gas Chromatography (GC) Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
Capillary Column: A highly polar capillary column, such as a SP-2560 or CP-Sil 88 (100 m length), is essential for the separation of cis and trans fatty acid isomers.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Typically isothermal at 180°C or a temperature gradient to optimize separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection: A 1 µL aliquot of the FAMEs solution in hexane is injected into the GC.
Data Analysis and Quantification
-
Peak Identification: FAMEs, including this compound, are identified based on their retention times compared to the certified reference standards.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard and by using a calibration curve generated from the this compound CRM.
Visualizing the Workflow
To better understand the logical flow of using a this compound CRM in food analysis, the following diagrams illustrate the key stages of the process.
Caption: Workflow for trans fat analysis using this compound CRM.
Caption: Logical relationship for quantitative analysis using a CRM.
References
- 1. gcms.cz [gcms.cz]
- 2. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Effects of Saturated, Cis-, and Trans-Monounsaturated Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of saturated, cis-, and trans-monounsaturated fatty acid methyl esters (FAMEs), supported by experimental data. The following sections detail the differential impacts of these compounds on cell viability, apoptosis, and inflammatory responses, along with relevant experimental protocols and signaling pathway diagrams.
Comparative Analysis of Cellular Responses
The cellular response to fatty acid methyl esters is largely dictated by the saturation and configuration of their acyl chains. Saturated FAMEs are generally cytotoxic, while cis-monounsaturated FAMEs are often benign or even protective. Trans-monounsaturated FAMEs typically exhibit effects that are intermediate between or similar to their saturated counterparts.
Cell Viability and Apoptosis
Saturated fatty acids, such as palmitic acid, are known to induce apoptosis in various cell types.[1][2] In contrast, the cis-monounsaturated fatty acid oleic acid not only shows lower toxicity but can also rescue cells from palmitic acid-induced apoptosis.[1][2] The trans-monounsaturated elaidic acid has been shown to inhibit cell viability and induce apoptosis, in some cases through the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[3]
| Fatty Acid Methyl Ester (FAME) | Fatty Acid (FA) Equivalent | General Effect on Cell Viability | Key Findings | Cell Type(s) |
| Palmitate Methyl Ester | Palmitic Acid (C16:0) | Decreased | Induces apoptosis in a dose- and time-dependent manner. | Porcine Muscle Satellite Cells, Hepatocytes, Pancreatic β-cells |
| Oleate Methyl Ester | Oleic Acid (C18:1, cis) | Generally Unchanged or Increased | Protects against palmitic acid-induced cytotoxicity. | Porcine Muscle Satellite Cells, Hepatocytes, Pancreatic β-cells |
| Elaidic Acid Methyl Ester | Elaidic Acid (C18:1, trans) | Decreased | Induces apoptosis and oxidative stress. | SH-SY5Y neuroblastoma cells |
Inflammatory Response
Saturated fatty acids are potent inducers of inflammation in immune cells like macrophages. This is often mediated through the activation of Toll-like receptors (TLRs). Cis-monounsaturated fatty acids, on the other hand, can attenuate the inflammatory response.
| Fatty Acid Methyl Ester (FAME) | Fatty Acid (FA) Equivalent | Effect on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Key Findings | Cell Type(s) |
| Palmitate Methyl Ester | Palmitic Acid (C16:0) | Increased | Potently stimulates the production of TNF-α and IL-6. | Macrophages, Microglia, Endothelial Cells |
| Oleate Methyl Ester | Oleic Acid (C18:1, cis) | Decreased or No Effect | Can mitigate the pro-inflammatory effects of saturated fatty acids. | Macrophages, Microglia, Endothelial Cells |
| Elaidic Acid Methyl Ester | Elaidic Acid (C18:1, trans) | Increased (in some contexts) | Effects can be cell-type dependent and require further investigation. | - |
Experimental Protocols
The following are representative protocols for the preparation of FAME solutions and the assessment of their cellular effects.
Preparation of Fatty Acid Methyl Ester Solutions for Cell Culture
-
Stock Solution Preparation: Dissolve the fatty acid methyl ester (e.g., palmitic acid methyl ester, oleic acid methyl ester, elaidic acid methyl ester) in a suitable solvent such as ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Complexing with Bovine Serum Albumin (BSA):
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid methyl ester stock solution to the BSA solution while stirring to achieve the desired final concentration. A molar ratio of FAME to BSA between 3:1 and 6:1 is commonly used.
-
-
Incubation and Sterilization:
-
Incubate the FAME-BSA solution at 37°C for at least 30 minutes to allow for complex formation.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Cell Treatment: Add the prepared FAME-BSA solution to cell cultures at the desired final concentration. An equivalent concentration of BSA solution without the FAME should be used as a vehicle control.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the prepared FAME-BSA solutions and the BSA vehicle control for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Signaling Pathways and Visualizations
Saturated Fatty Acid-Induced Inflammatory Signaling
Saturated fatty acids, such as palmitic acid, can activate the Toll-like receptor 4 (TLR4) signaling pathway in macrophages, leading to the production of pro-inflammatory cytokines.
Caption: Saturated FAME-induced TLR4 signaling pathway.
Experimental Workflow for Comparing FAME Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of different FAMEs.
Caption: Experimental workflow for comparing FAME effects.
References
- 1. Oleate prevents palmitate-induced cytotoxic stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Elaidate as a Biomarker for Trans Fat Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl elaidate as a biomarker for industrial trans fat intake against other alternatives, supported by experimental data. We delve into the methodologies for key experiments and present quantitative data in clearly structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized to elucidate the underlying mechanisms and analytical procedures.
Introduction to Trans Fat Biomarkers
Trans fatty acids (TFAs) are unsaturated fatty acids with at least one double bond in the trans configuration. They are primarily categorized into two types: industrial TFAs (iTFAs), produced during the partial hydrogenation of vegetable oils, and ruminant TFAs (rTFAs), naturally occurring in the meat and dairy products of ruminant animals. High intake of iTFAs has been associated with an increased risk of cardiovascular diseases. Elaidic acid (C18:1t9) is the most abundant iTFA in the human diet, making its methylated form, this compound, a key biomarker for assessing iTFA consumption. Accurate measurement of iTFA intake is crucial for understanding its role in disease and for monitoring the effectiveness of public health interventions aimed at reducing its consumption.
Performance Comparison of Trans Fat Biomarkers
While several fatty acids can be indicative of dietary fat intake, this compound stands out as a specific biomarker for iTFAs. The following table compares this compound with other fatty acids that are sometimes considered in the context of fat intake.
| Biomarker | Type of Fat Indicated | Matrix | Key Performance Characteristics | Reference |
| This compound (from Elaidic Acid) | Industrial Trans Fat (iTFA) | Plasma, Adipose Tissue | - Directly reflects intake of partially hydrogenated vegetable oils.[1][2] - Plasma levels correlate with iTFA consumption.[3] - Associated with increased risk of weight gain and decreased risk of weight loss in women.[2][4] | |
| Linoelaidic Acid | Industrial Trans Fat (iTFA) | Plasma, Adipose Tissue | - Another major iTFA, often found with elaidic acid. - May induce more severe triglyceride accumulation and inflammation compared to elaidic acid in animal models. | |
| Vaccenic Acid | Ruminant Trans Fat (rTFA) | Plasma, Adipose Tissue, Erythrocytes | - Primary rTFA, indicating intake of dairy and meat from ruminants. - Does not appear to adversely affect cholesterol metabolism compared to elaidic acid. | |
| Palmitoleic Acid | Endogenous/Dietary | Plasma, Adipose Tissue | - Can be synthesized endogenously from palmitic acid. - Elevated levels associated with higher mammographic density. | |
| Oleic Acid | Cis-Monounsaturated Fat | Plasma, Adipose Tissue | - The cis-isomer of elaidic acid, abundant in many vegetable oils. - Often used as a control in studies investigating the effects of elaidic acid. |
Table 1: Comparison of this compound with Other Fatty Acid Biomarkers. This table highlights the specificity of this compound for industrial trans fat intake compared to other fatty acids that reflect different dietary fat sources or have endogenous production.
Cellular and Molecular Effects of Elaidic Acid
Elaidic acid has been shown to influence several cellular signaling pathways, contributing to its pathological effects. Understanding these pathways provides a basis for identifying novel biomarkers and therapeutic targets.
Key Signaling Pathways Affected by Elaidic Acid
Elaidic acid intake has been demonstrated to induce:
-
Endoplasmic Reticulum (ER) Stress: Leading to the activation of the unfolded protein response (UPR). Specifically, elaidic acid upregulates GRP78 and modulates the ATF4/CHOP pathway, which can trigger apoptosis.
-
Inflammation: Through the activation of the NLRP3 inflammasome in Kupffer cells, mediated by ER stress and the MAPK signaling pathway. This results in the release of pro-inflammatory cytokines.
-
Apoptosis: In neuronal cells, elaidic acid can induce apoptosis by increasing reactive oxygen species (ROS) accumulation and inducing ER stress.
The following diagram illustrates the proposed signaling cascade initiated by elaidic acid, leading to inflammation.
References
- 1. Plasma Elaidic Acid Level as Biomarker of Industrial Trans Fatty Acids and Risk of Weight Change: Report from the EPIC Study | PLOS One [journals.plos.org]
- 2. Plasma Elaidic Acid Level as Biomarker of Industrial Trans Fatty Acids and Risk of Weight Change: Report from the EPIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma elaidic acid level as biomarker of industrial trans fatty acids and risk of weight change: report from the EPIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Methyl Elaidate
For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Methyl elaidate, ensuring operational integrity and personnel safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses or chemical safety goggles are essential. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if aerosols are generated or if exposure limits are exceeded, a multi-purpose combination respirator cartridge (US) or other suitable respiratory protection should be used. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines a procedural, step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials like Chemizorb® or sand.
2. Handling and Use:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe vapors or aerosols.
-
Prevent Fire: Keep away from heat, sparks, open flames, and hot surfaces. Although not highly flammable, it is a combustible liquid.
-
Grounding: For transfers of large quantities, use bonding and grounding to prevent static discharge.
3. Storage:
-
Container Integrity: Keep containers tightly closed when not in use.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is typically between 2-8°C or -20°C for long-term stability.
-
Incompatible Materials: Store away from strong oxidizing agents.
4. Accidental Release Measures:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Containment: Cover drains to prevent entry into the sewer system. Contain the spill using absorbent materials.
-
Clean-up: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal. Clean the affected area thoroughly.
5. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and materials contaminated with it should be treated as chemical waste.
-
Containerization: Collect waste in its original container or a suitable, compatible, and properly labeled waste container. Do not mix with other waste.
-
Disposal Regulations: All waste material must be disposed of in accordance with national, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance.
-
Empty Containers: Handle uncleaned empty containers as you would the product itself. They may retain product residue and should be disposed of appropriately.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
